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Oleuropein

Cat. No.: B1677263
CAS No.: 32619-42-4
M. Wt: 540.5 g/mol
InChI Key: RFWGABANNQMHMZ-ZCHJGGQASA-N
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Description

Significance in Phytochemistry and Natural Product Research

Oleuropein is a key phenolic compound found in various parts of the olive tree, including the leaves, fruits, pulp, and seeds, with particularly high concentrations in young olives and leaves. nih.govmdpi.comqascf.com Its significance in phytochemistry stems from its unique structure as a secoiridoid glycoside, an ester of hydroxytyrosol (B1673988) and elenolic acid glucoside. qascf.commdpi.comresearchgate.net This structure contributes to the bitter taste of unprocessed olives. mdpi.comnih.gov

Research into this compound is driven by its wide spectrum of reported biological and pharmacological properties, which include antioxidant, anti-inflammatory, anti-atherogenic, anticancer, antimicrobial, and antiviral effects. scielo.brmdpi.comguidetopharmacology.orgqascf.comnih.govnih.govoleaf4value.eubio-powder.com These properties have positioned this compound as a compound of interest for potential applications in functional foods, cosmetics, and pharmaceuticals. scielo.brqascf.comeolss.net Studies have explored its role in protecting against chronic diseases such as cardiovascular issues, certain cancers, and neurodegenerative conditions. nih.govnih.govoleaf4value.eubio-powder.comwebmd.comitjfs.com The investigation of this compound and its derivatives is an active area within natural product research, aiming to understand their mechanisms of action and potential therapeutic uses. mdpi.comnih.gov

Research findings highlight this compound's potent antioxidant capabilities, which are attributed to its ability to neutralize free radicals and reduce oxidative stress. mdpi.comontosight.ainih.govoleaf4value.eubio-powder.com Its anti-inflammatory effects have also been documented, involving the inhibition of pro-inflammatory mediators. mdpi.comontosight.ainih.govoleaf4value.eumdpi.com Furthermore, studies have indicated potential anticancer properties, including the inhibition of cancer cell proliferation and the induction of apoptosis in various cell lines. nih.govontosight.ainih.govmdpi.com

Data on the concentration of this compound in olive leaves from different cultivars demonstrate variability (Table 1), indicating that factors such as cultivar, geographic region, season, and maturation stage influence its content. nih.govqascf.comitjfs.comd-nb.inforesearchgate.net Extraction methods also play a crucial role in the yield and purity of this compound obtained for research purposes. scielo.brqascf.commdpi.com

Table 1: this compound Content in Olive Leaves of Different Cultivars

CultivarThis compound Content (mg/g dry weight)Source
Chemlali35.02 ± 1.59 d-nb.info
Manzanilla47.24 ± 2.05 d-nb.info
Picaul55.42 ± 1.41 d-nb.info
Toffahi67.76 ± 0.64 d-nb.info
Wild Olive71.97 (µg/mL in extract) mdpi.com
Tunisian6.8 ( g/100 g fresh leaves) mdpi.com
Various60-90 nih.govmdpi.com

Overview of Secoiridoid Glycosides in Oleaceae

Secoiridoid glycosides are a class of compounds derived from the secondary metabolism of terpenes, and they are particularly abundant in the Oleaceae family, as well as in Gentianaceae and Cornaleae. nih.govmdpi.comresearchgate.net In Oleaceae, these compounds are typically derived from oleoside-type glucosides, characterized by an exocyclic 8,9-olefinic functionality and a combination of elenolic acid and a glucosidic residue. nih.govresearchgate.net This type of compound is primarily restricted to the Oleaceae family. researchgate.netresearchgate.net

This compound is a prime example of a secoiridoid glycoside in Oleaceae, being an ester of hydroxytyrosol and possessing the characteristic oleosidic skeleton. nih.govresearchgate.net Other predominant phenolic oleosides found in Olea europaea include demethyl-oleuropein, ligstroside, and oleoside (B1148882). nih.gov The biosynthesis of secoiridoids in Oleaceae involves the mevalonic acid pathway, leading to the formation of oleosides from which secoiridoids are derived. nih.govmdpi.com This biosynthetic route shares similarities with the production of secologanin-derived secoiridoids in other plant families. nih.gov

The presence and concentration of secoiridoid glycosides like this compound contribute significantly to the chemical profile of plants in the Oleaceae family and are linked to various biological activities observed in these plants. nih.govresearchgate.netmdpi.com Research into these compounds helps to understand the chemotaxonomy of the family and the functional roles of these metabolites in the plants themselves, such as in defense mechanisms. frontiersin.org

Table 2: Predominant Phenolic Oleosides in Olea europaea

CompoundClassificationNotesSource
This compoundSecoiridoid GlycosideMost prominent phenolic compound nih.govnih.gov
Demethyl-oleuropeinPhenolic OleosideFound in olive cultivars nih.gov
LigstrosidePhenolic OleosideAlso found in olive fruits and leaves nih.goveolss.net
OleosidePhenolic OleosidePrecursor in biosynthesis nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O13 B1677263 Oleuropein CAS No. 32619-42-4

Properties

IUPAC Name

methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3+/t14-,18+,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWGABANNQMHMZ-ZCHJGGQASA-N
Source PubChem
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Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60905103
Record name Oleuropein
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Molecular Weight

540.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Oleuropein
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CAS No.

32619-42-4
Record name Oleuropein
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Record name 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate
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Record name OLEUROPEIN
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Record name Oleuropein
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89 - 91 °C
Record name Oleuropein
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Distribution of Oleuropein

Natural Abundance in Olea europaea L. Tissues

Within Olea europaea, oleuropein is often the most prominent phenolic compound. nih.govnih.gov Its concentration varies significantly between different tissues. For instance, in leaves, this compound can constitute a substantial percentage of the dry matter. nih.govnih.govmiloa.eu Studies have reported this compound levels in olive leaves ranging from 6% to 23% of dry weight, depending on factors like collection time and cultivar. researchgate.net In young olives, concentrations can be particularly high. nih.govnih.govphenol-explorer.eu

Spatiotemporal Accumulation during Fruit Ontogeny

The accumulation of this compound in olive fruit is a dynamic process that changes significantly throughout its development and ripening. This compound is highly abundant in the early stages of fruit development, particularly in young, green olives. nih.govphenol-explorer.eu As the fruit matures and ripens, the concentration of this compound generally decreases. nih.govocl-journal.orgfrontiersin.org This decrease is often accompanied by an increase in other phenolic compounds, such as demethylthis compound (B190940) and hydroxytyrosol (B1673988), which are products of this compound hydrolysis. nih.govnih.govocl-journal.orgfrontiersin.org The enzymatic activity within the fruit, particularly of esterases, is believed to contribute to the breakdown of this compound during maturation. nih.govocl-journal.orgeuropa.eu The rate and extent of this decrease can vary depending on the olive cultivar. phenol-explorer.eumdpi.com

Here is a representation of the general trend of this compound content during olive fruit ripening:

Fruit Ripening StageThis compound Content Trend
Young/GreenHigh
Maturing/PurpleDecreasing
Ripe/BlackLow/Significantly Reduced

Concentration Dynamics in Foliage Biomass

Olive leaves are a rich source of this compound, and their concentration of this compound can vary seasonally. thebrpi.orgnih.govcabidigitallibrary.orgresearchgate.net Studies have shown that this compound levels in leaves can be higher during certain periods, such as spring and winter, compared to summer and autumn. nih.govresearchgate.netekb.eg For example, research on Liangshan olive leaves showed this compound levels ranging from 34.45 to 151.74 mg/g dry weight throughout the year, with elevated concentrations in spring and winter. nih.gov Another study on 'Koroneiki' olive leaves in Egypt found a significant increase in this compound content in spring compared to autumn. ekb.eg These seasonal variations are likely influenced by factors such as environmental conditions, growth regulators, and the plant's physiological stage. nih.govresearchgate.net The concentration of this compound in olive leaves can also differ significantly between varieties. cabidigitallibrary.orgmdpi.comresearchgate.net

The following table illustrates potential seasonal variations in olive leaf this compound content based on research findings:

SeasonRelative this compound Concentration in Leaves
SpringHigher
SummerLower
AutumnLower
WinterHigher

Note: Specific concentrations vary widely based on cultivar, location, and other factors.

Identification across Oleaceae Genera

While Olea europaea is the most well-known source, this compound is not exclusively found in the Olea genus. It has been identified in various other genera belonging to the Oleaceae family. mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comencyclopedia.pub This indicates that the biosynthesis of secoiridoids, including this compound, is a characteristic feature of this plant family. Genera where this compound or related secoiridoids have been reported include Fraxinus (ash), Syringa (lilac), Ligustrum (privet), Jasminum (jasmine), Phillyrea, Osmanthus, Fontanesia, and Picconia. mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comencyclopedia.pub The presence and specific profile of secoiridoids can vary among these genera. encyclopedia.pub

Biosynthetic Pathways of Oleuropein

Secoiridoid Biosynthesis through the Mevalonic Acid Pathway

The carbon skeleton of secoiridoids originates from the mevalonic acid pathway. nih.gov This pathway provides the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are essential for the biosynthesis of geraniol. researchgate.net

The biosynthesis of oleuropein in Oleaceae branches from the mevalonic acid pathway, leading to the formation of oleosides. nih.gov Precursors such as geraniol, 10-hydroxygeraniol, 10-hydroxynerol, and iridoidal are known intermediates in the biosynthesis of loganin (B1675030). nih.govresearchgate.net From iridoidal, loganin is biosynthesized, and subsequent steps involve deoxyloganic acid, 7-epiloganic acid, and loganic acid, which are incorporated into compounds like ligstroside. researchgate.net A proposed biosynthetic route in Oleaceae suggests a sequence from deoxyloganic acid through intermediates such as 7-epiloganic acid, 7-ketologanic acid, 8-epikingisidic acid, oleoside (B1148882) 11-methyl ester, and 7-β-1-D-glucopyranosyl 11-methyl oleoside, ultimately leading to ligstroside and then this compound. nih.govresearchgate.net

The biosynthesis of oleosides in Oleaceae shares similarities with the pathways producing secologanin-derived secoiridoids found in plants from the Gentianales and Cornales orders. nih.gov In these pathways, the carbon skeleton is also derived from mevalonic acid. nih.gov While the iridoid biosynthesis pathway leading to secologanin (B1681713) has been extensively studied in Catharanthus roseus, the biosynthesis of iridoids in other species, including olive, remains an area of ongoing research. sciety.orgnih.govbiorxiv.org Secologanin is synthesized from loganin through the action of the enzyme secologanin synthase. wikipedia.org Secoiridoids in Oleaceae are typically derived from the oleoside type of glucosides, characterized by an exocyclic 8,9-olefinic functionality and a combination of elenolic acid and a glucosidic residue. nih.gov this compound is an ester of hydroxytyrosol (B1673988) and possesses this oleosidic skeleton. nih.govmdpi.com

Enzymatic Biotransformation in Olive Plants

Enzymatic biotransformation plays a crucial role in shaping the phenolic composition of olive products, particularly through the hydrolysis of phenolic glycosides like this compound. rsdjournal.orgfrontiersin.org

This compound β-glucosidase (OeGLU) is a key enzyme involved in the hydrolysis and activation of this compound in olive. frontiersin.orgnih.govoup.com This enzyme belongs to the defense-related group of terpenoid-specific glucosidases. nih.gov Studies involving the isolation and functional characterization of OeGLU cDNA from olive have shown that this enzyme is capable of deglycosylating and activating this compound into a potent protein cross-linker. nih.govoup.comoup.com Recombinant OeGLU expressed in Nicotiana benthamiana leaves demonstrated activity on major olive phenolic glycosides, with the highest activity observed for this compound, followed by ligstroside. frontiersin.org Biochemical characterization of recombinant olive β-glucosidase using this compound as a substrate revealed an optimum pH of 5.5 and optimal activity between 25-45°C, with the highest activity at 40°C. frontiersin.orgnih.gov The enzyme exhibits high substrate specificity towards this compound, leading to its degradation into an aglycone form. acs.org This enzymatic activity is considered a dominant reaction influencing the secoiridoid derivative composition in virgin olive oil. nih.gov

Transcriptional analysis in various olive organs has shown that the OeGLU gene is developmentally regulated, with transcript levels correlating with the spatiotemporal patterns of this compound degradation and aglycone accumulation in drupes. nih.govoup.com The expression of genes involved in iridoid biosynthesis, from the early MEP pathway to the later steps of this compound biosynthesis, has been observed to decrease during olive fruit maturation. sciety.orgbiorxiv.org Silencing of OeGLU transcripts in olive plants has been shown to result in a reduction of both upstream and downstream secoiridoids, suggesting a regulatory mechanism that impacts the flux of precursor compounds into the secoiridoid biosynthesis pathway. frontiersin.org This highlights the potential of OeGLU as a molecular target for regulating bioactive secoiridoid levels in olive. frontiersin.org

Advanced Approaches in Biosynthetic Pathway Elucidation

Advanced approaches, including transcriptomics and comparative genomics, are being employed to further elucidate the complex biosynthetic pathway of this compound. Transcriptomic studies in olive fruit mesocarp of different cultivars have led to the discovery of enzymes potentially involved in the pathway, such as polyphenol oxidases with this compound synthase activity, a novel oleoside-11-methyl ester glucosyl transferase, and a 7-epi-loganic acid O-methyltransferase. sciety.orgbiorxiv.org Comparative transcriptomics integrating data from various iridoid-producing plant species has aided in identifying enzymes like 7-epi-loganic acid synthase, which catalyzes a reaction analogous to one found in the secologanin pathway of C. roseus. sciety.orgbiorxiv.org Combined metabolome and transcriptome profiling are also being utilized to identify genes related to the biosynthesis of hydroxytyrosol and this compound, providing valuable data for understanding these pathways at a molecular level. mdpi.com Despite these advances, the complete biosynthetic pathway of this compound, involving numerous enzymatic steps, remains largely uncharacterized. frontiersin.orgmdpi.com

Application of Isotopic Labeling in Biogenesis Studies

Isotopic labeling is a powerful technique employed in the study of metabolic pathways to trace the fate of specific atoms from a precursor molecule through a series of biochemical transformations. By introducing substrates enriched with stable isotopes (such as ¹³C, ¹⁵N, or ²H) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites using techniques like mass spectrometry. This allows for the identification of intermediates, the elucidation of reaction sequences, and the determination of metabolic flux. nih.govwikipedia.org

In the context of this compound biogenesis, isotopic labeling could theoretically involve feeding olive plants or cell cultures with labeled precursors from the mevalonate (B85504) or tyrosine pathways and analyzing the resulting labeled secoiridoids. While isotopic labeling is a standard approach in plant metabolic research, detailed published studies specifically utilizing this technique to fully elucidate the entire this compound biosynthetic pathway with comprehensive datasets are not extensively documented in the readily available literature. Some research indicates that feeding experiments have been performed in olive plants to investigate biosynthetic intermediates, but these have faced challenges in conclusively identifying all steps of the oleoside pathway nih.gov. This suggests that while the principle of isotopic labeling is applicable and has likely been explored, obtaining definitive and complete datasets for the entire complex this compound pathway using this method alone may present experimental difficulties.

Gene Silencing Methodologies for Pathway Dissection

Gene silencing methodologies provide a targeted approach to investigate the function of specific genes within a metabolic pathway by reducing or eliminating their expression. This allows researchers to observe the phenotypic consequences of the gene knockdown, such as the accumulation of upstream substrates or the reduction of downstream products, thereby inferring the gene's role in the pathway. Virus-Induced Gene Silencing (VIGS) is one such technique that has proven valuable in studying gene function in plants, including non-model species like the olive tree, which can be recalcitrant to stable genetic transformation thegoodscentscompany.com.

VIGS has been successfully applied to dissect aspects of the this compound biosynthetic pathway in olives. Notably, transient silencing of the gene encoding this compound β-glucosidase (OeGLU) using an Agrobacterium-mediated VIGS system has provided significant insights thegoodscentscompany.comnih.gov. Reduction in the transcript levels of OeGLU through VIGS led to a marked decrease, and in some cases, the virtual abolition of both upstream and downstream secoiridoids in the olive seedlings thegoodscentscompany.com. This finding was unexpected, as β-glucosidase was primarily thought to be involved in the hydrolysis of this compound into its aglycone form, a step important for bitterness reduction and the formation of derivatives like hydroxytyrosol nih.govnih.gov. The observation that silencing OeGLU impacted the accumulation of precursors suggests a more complex role for this enzyme, potentially involving a regulatory feedback loop or channeling mechanism within the pathway thegoodscentscompany.comnih.gov.

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, has also been instrumental in identifying candidate genes involved in this compound biosynthesis nih.govfishersci.nonih.gov. By comparing gene expression profiles in different olive tissues or developmental stages with varying this compound content, researchers can identify genes that are co-expressed with known pathway genes or correlate with metabolite accumulation nih.govfishersci.nonih.govmdpi.com. This has led to the proposal and characterization of several enzymes in the pathway, including iridoid synthase (ISY) and enzymes involved in the formation of the secoiridoid scaffold nih.govfishersci.nonih.gov. Comparative transcriptomics across different iridoid-producing plant species has further facilitated the discovery of orthologous genes and the understanding of conserved and divergent steps in secoiridoid biosynthesis, such as the identification of 7-epi-loganic acid synthase (7eLAS) nih.gov.

Metabolic Transformations and Derivative Characterization

Formation of Oleuropein Aglycones and Related Secoiridoid Phenolics

This compound aglycone is a primary derivative formed by the removal of the glucose moiety from this compound. This deglycosylation is typically mediated by β-glucosidase enzymes. nih.govescholarship.org The structure of this compound aglycone is characterized as a secoiridoid that is an ester of elenolic acid and hydroxytyrosol (B1673988). nih.govmedchemexpress.com This transformation is crucial as the aglycone form is considered highly reactive and can undergo further modifications. pnas.org

Identification of Hydroxylated and Demethylated Metabolites

Further metabolism of this compound and its aglycones can lead to the formation of hydroxylated and demethylated metabolites. Hydroxytyrosol (3,4-dihydroxyphenylethanol) is a well-known and significant metabolite of this compound, primarily formed through hydrolysis. mdpi.comcsic.esacs.org It is considered a main degradation product of this compound and is abundant in olive fruits and olive oil. mdpi.com

Demethylated metabolites can also arise from the transformation of this compound. While less extensively studied than hydrolysis products, the demethylation of this compound has been reported, leading to compounds such as demethylthis compound (B190940). researchgate.netresearchgate.net These reactions contribute to the diversity of phenolic compounds present in olive-derived materials. Following absorption, hydroxytyrosol can undergo further metabolism in the liver and by gut microbiota, including methylation by enzymes like Catechol-O-methyltransferase (COMT), producing metabolites such as homovanillic acid. researchgate.net

Enzymatic and Acid Hydrolysis Products

Hydrolysis is a major pathway for this compound degradation, occurring through both enzymatic and acid-catalyzed mechanisms. Enzymatic hydrolysis is primarily driven by β-glucosidase, which cleaves the glycosidic bond, yielding this compound aglycone and glucose. escholarship.orgacs.org This initial step is often followed by the action of esterases, which hydrolyze the ester bond in this compound aglycone, releasing hydroxytyrosol and elenolic acid. escholarship.orgacs.org

Acid hydrolysis of this compound also results in the formation of hydroxytyrosol and elenolic acid. csic.esresearchgate.net The rate of acid hydrolysis can be influenced by factors such as pH and temperature, with higher temperatures and lower pH values generally accelerating the process. csic.esresearchgate.net Studies have shown that acid hydrolysis can be faster with certain organic acids like lactic and citric acids compared to acetic acid at the same pH. researchgate.net Both enzymatic and acid hydrolysis contribute significantly to the reduction of this compound's bitter taste and the formation of bioactive compounds like hydroxytyrosol. csic.esnih.gov

Here is a table summarizing key hydrolysis products:

CompoundFormation PathwayNotes
This compound AglyconeEnzymatic hydrolysis (β-glucosidase)Formed by removal of glucose moiety. escholarship.orgacs.org
HydroxytyrosolEnzymatic and acid hydrolysisMajor degradation product, also formed from aglycone hydrolysis. mdpi.comcsic.es
Elenolic AcidEnzymatic and acid hydrolysisFormed from aglycone hydrolysis. escholarship.orgresearchgate.netresearchgate.netacs.org
GlucoseEnzymatic hydrolysis (β-glucosidase)Released during deglycosylation. escholarship.orgacs.org
Demethylthis compoundEnzymatic hydrolysis (esterase) researchgate.netResult of demethylation. researchgate.netresearchgate.net

In Planta Degradation Pathways and Tissue-Specific Biotransformations

In olive plants, this compound degradation is a dynamic process influenced by factors such as fruit ripening, storage, and tissue damage. escholarship.orgacs.org Endogenous enzymes, particularly β-glucosidases and esterases, play a critical role in the in planta biotransformation of this compound. escholarship.orgacs.org These enzymes are often stored in different cellular compartments than this compound, and their interaction, typically upon tissue disruption, triggers the hydrolysis of this compound. escholarship.orgpnas.org

Studies on different olive varieties have shown variations in enzymatic activities, which can lead to differences in this compound accumulation and the metabolic transformation of phenols. acs.org For instance, high β-glucosidase activity in the early stages of fruit development can result in higher levels of this compound aglycones. acs.org The degradation pathways can also be influenced by processing methods; for example, table olive production processes increase the transformation of this compound into hydrolysis products like hydroxytyrosol and tyrosol. karger.com Tissue-specific localization of enzymes and substrates is a key factor regulating the extent and nature of this compound biotransformation within the plant. escholarship.orgpnas.org

Advanced Methodologies for Oleuropein Extraction

Conventional Extraction Techniques

Conventional solid-liquid extraction (SLE) methods are widely used for isolating bioactive compounds from plant matrices due to their simplicity and relatively low cost. qascf.com These techniques rely on the principle of mass transfer of the target compound from the solid plant material into a suitable solvent. qascf.com

Soxhlet extraction and maceration are two common SLE techniques employed for oleuropein recovery. researchgate.netqascf.com

Soxhlet Extraction: This method involves continuous extraction with a hot solvent, allowing for efficient recovery of compounds. Studies have shown that Soxhlet extraction can yield significant amounts of this compound. For instance, using methanol (B129727) (100%) as a solvent has resulted in yields of 37.8 mg/g of this compound. researchgate.netqascf.com A mixture of ethanol (B145695) and water (60:40) in a Soxhlet apparatus for 4 hours has been reported to yield between 65.6 and 122.3 mg/g of this compound. researchgate.netqascf.com Another study using 80% ethanol and 20% acetonitrile (B52724) in Soxhlet extraction for 4 hours at 60°C showed high extraction efficiency, with yields of 19 mg/g and 15.6 mg/g, respectively. tandfonline.com

Maceration: This technique involves soaking the solid sample in a solvent at room temperature. researchgate.netscielo.br While simpler, it often requires longer extraction times and can result in lower yields compared to Soxhlet extraction. qascf.com However, optimizing parameters can improve efficiency. For example, maceration at 60°C with deionized water for 4 hours yielded 13 mg/g of this compound. researchgate.netqascf.com Maceration with ethanol:water (50:50) for 1440 minutes (24 hours) has shown a yield of 290.0 mg/g. researchgate.net Other studies using 80% ethanol and 20% acetonitrile in maceration yielded 13 mg/g and 10 mg/g of this compound, respectively. tandfonline.com Distilled water as a solvent in maceration has also been reported to yield 19.3 mg/g of this compound. researchgate.net

Here is a summary of some research findings on Soxhlet extraction and Maceration for this compound:

MethodSolvent (Proportion)Temperature (°C)Time (minutes)Yield (mg/g)Reference
Soxhlet ExtractionMethanol (100%)50NR37.8Sahin et al. researchgate.netqascf.com
Soxhlet ExtractionEthanol:Isopropanol:Water (50:25:25)16012018.5Uzel researchgate.netqascf.com
Soxhlet ExtractionEthanol:Water (60:40)NR24065.6Lama-Muñoz et al. (2019) researchgate.netqascf.com
Soxhlet ExtractionEthanol:Water (60:40)NR240122.3Lama-Muñoz et al. (2020) researchgate.net
Soxhlet ExtractionEthanol (80%)6024019Yateem et al. tandfonline.com
Soxhlet ExtractionAcetonitrile (20%)6024015.6Yateem et al. tandfonline.com
MacerationDeionized water (100%)60413Ansari et al. researchgate.netqascf.com
MacerationEthanol:Water (50:50)RT1440290.0Jimenez et al. researchgate.net
MacerationEthanol:Water (70:30)60609.2Stamatopoulos et al. (2012) researchgate.net
MacerationEthanol:Water (70:30)40–8530103.1Stamatopoulos et al. (2013) researchgate.net
MacerationEthanol:Water (70:30)25120180.0Coppa et al. researchgate.net
MacerationMethanol:Water (80:20)502825.2Deng et al. researchgate.net
MacerationDistilled water (100%)60NR19.3Benincasa et al. researchgate.net
MacerationEthanol (80%)RTNR13Yateem et al. tandfonline.com
MacerationAcetonitrile (20%)RTNR10Yateem et al. tandfonline.com

NR: not reported; RT: room temperature.

Cold solvent extraction, synonymous with maceration, involves immersing the plant material in a solvent at room temperature. researchgate.netscielo.br This method is simple and does not require specialized equipment. Various solvents, including water, ethanol, methanol, and their mixtures, have been used. scielo.br While generally requiring longer extraction times compared to techniques involving heat or assistance (like sonication or microwaves), cold extraction can be suitable for heat-sensitive compounds. qascf.com Studies have explored different solvent compositions and extraction durations to optimize this compound yield in cold extraction protocols. For instance, maceration with ethanol:water (50:50) at room temperature for 1440 minutes resulted in a high yield of 290.0 mg/g. researchgate.net The choice of solvent significantly impacts the yield, with some studies indicating methanol as a very effective solvent, although its potential for toxic residues needs consideration. scielo.br

Emerging and Green Extraction Technologies

Emerging and green extraction technologies offer alternatives to conventional methods, often providing advantages such as reduced extraction time, lower solvent consumption, and higher extraction efficiency, aligning with principles of green chemistry. tandfonline.comqascf.comnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance mass transfer and disrupt plant cell walls, facilitating the release of intracellular compounds like this compound. scielo.brmdpi.comiyte.edu.tr Optimization of UAE parameters, including sonication time, temperature, liquid-solid ratio, and ultrasound power, is crucial for maximizing this compound yield. mdpi.comnih.govnih.gov

Studies have employed response surface methodology (RSM) to optimize UAE conditions for this compound extraction from olive leaves. mdpi.comnih.gov Optimal conditions identified in one study using RSM included a temperature of 60°C and a liquid-solid ratio of 15 (v/w) in continuous ultrasound mode, which improved this compound yields compared to conventional solid extraction. mdpi.comnih.gov Under optimal conditions, this compound concentrations of 13.386 mg/g of dry powdered olive leaves were achieved. mdpi.comnih.gov Another study focusing on flavonoids, including this compound, optimized UAE parameters to 50°C, 270 W power, 50 minutes time, and a liquid-solid ratio of 41 mL/g for maximum flavonoid yield. nih.gov Low-frequency ultrasound solvent extraction has been reported to yield a high concentration of this compound. researchgate.netmdpi.com

Here is a table summarizing some UAE optimization findings:

ParameterRange StudiedOptimal Value/ConditionImpact on YieldReference
Ultrasound ModePulsed, ContinuousContinuousImproved yields mdpi.comnih.gov
Liquid-Solid RatioVaried15 (v/w)Improved yields mdpi.comnih.gov
Sonication TimeVariedOptimized based on RSMAffects yield, shorter times possible mdpi.comnih.gov
TemperatureVaried60°CImproved yields mdpi.comnih.gov
Ultrasound Power180-270 W270 WHigher power increased flavonoid yield nih.gov
SolventEthanol/Water, Methanol:WaterVariedSolvent type and concentration are critical mdpi.commdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant matrix, leading to rapid heating and cell disruption, thus enhancing the release of compounds. tandfonline.comscielo.brnih.gov MAE is known for its shorter extraction times and reduced solvent consumption compared to conventional methods. qascf.comnih.gov

Investigation of MAE parameters such as irradiation power, extraction time, temperature, and solvent type is crucial for optimizing this compound recovery. nih.govmdpi.com Studies have shown that high temperatures, high biomass to solvent ratios, and low irradiation power can lead to extracts with high phenolic content. mdpi.com MAE at 800 W for 10 minutes has been used for this compound extraction from olive leaves. tandfonline.com Another study reported that after 8 minutes of exposure, the extract contained 23.2 mg/g of this compound. tandfonline.com MAE at a higher temperature (86°C) for a short time (3 minutes) with water as a solvent was found to be efficient for extracting phenolic compounds. scielo.brmdpi.com

Optimization studies using RSM and Artificial Neural Networks (ANN) have been conducted to determine optimal MAE conditions. nih.gov Optimal conditions identified in one study for both total phenolic content and this compound yields were 250 W irradiation power, 2 minutes extraction time, and 5 g sample amount. nih.gov Under these conditions, a maximal yield of 0.060 ± 0.012 ppm of this compound was obtained. nih.gov

Here's a summary of some MAE parameter findings:

ParameterRange StudiedOptimal Value/ConditionImpact on YieldReference
Irradiation Power250-350 W250 WAffects yield, second power significant for this compound nih.gov
Extraction Time2-3 minutes2 minutesShorter times compared to conventional methods nih.govphcogrev.com
Temperature40-70°C, up to 86°CHigher temperatures favoredIncreased phenolic content and this compound recovery scielo.brmdpi.com
Biomass to Solvent Ratio1:10 to 1:30 w/wHigh ratios favored phenolic contentLower ratios favored this compound recovery (conventional) mdpi.com
Solvent TypeEthanol, Water, Ethanol/WaterVariedSolvent choice impacts efficiency mdpi.comacs.org

Supercritical Fluid Extraction (SFE) is considered a green extraction technology that uses a supercritical fluid, typically carbon dioxide (SC-CO2), as the solvent. researchgate.netwatereurope.eumdpi.com SC-CO2 is non-toxic and allows for selective extraction by adjusting pressure and temperature. watereurope.eumdpi.com While SC-CO2 is primarily effective for non-polar compounds, the addition of polar co-solvents like ethanol or water is necessary to enhance the extraction of more polar compounds like this compound. qascf.comwatereurope.eumdpi.com

Studies have investigated the application of SFE for recovering this compound from olive leaves. qascf.commdpi.comtaylorandfrancis.com The effect of pressure, temperature, and co-solvent type and concentration on this compound yield has been studied. qascf.comwatereurope.eu For instance, SFE with SC-CO2 modified by 20% ethanol at 300 bars has been reported to extract 30% of this compound in the dry extract, equivalent to 51 mg of this compound per gram of olive leaves. qascf.com Higher yields (360 mg/g of this compound) have been obtained using supercritical CO2 at 150 bars and 35°C. qascf.com

A serial combination of SFE-CO2 modified by 5% ethanol and subcritical water has shown high extract yield and good recovery of this compound. watereurope.eutaylorandfrancis.com This approach suggests that removing non-polar compounds with SC-CO2 can enrich the residue in this compound, which can then be extracted with subcritical water. watereurope.eutaylorandfrancis.com While some studies have reported relatively low amounts of this compound after SC-CO2 extraction, the use of appropriate co-solvents and optimized conditions can significantly improve yields. researchgate.netmdpi.commdpi.com

Here's a summary of some SFE findings for this compound:

Pressurized Liquid Extraction (PLE) Efficiency Assessments

Pressurized Liquid Extraction (PLE) is an alternative technique that has shown promise for extracting phenolic compounds, including this compound, from olive leaves. scielo.brresearchgate.net This method utilizes elevated pressures and temperatures to enhance solvent penetration and accelerate the extraction process. mdpi.com Studies have demonstrated the adequacy of PLE for the extraction of phenolic compounds from olive leaf. scielo.br

PLE can lead to high yields of polyphenols in short times, often less than 15 minutes, by employing elevated pressures (around 10 atm) and temperatures (ranging from 60 to 250 °C). mdpi.com

Membrane Separation and Microfluidic Systems for Isolation

Membrane separation techniques have gained considerable attention for the separation, purification, and concentration of bioactive compounds from aqueous solutions, including this compound. qascf.comresearchgate.net This technique relies on the selective permeation of dissolved molecules through a semipermeable membrane, which can lead to high concentration and purity of the target compound. qascf.comresearchgate.net Membrane processes typically require low energy consumption as they operate at low temperatures. qascf.comresearchgate.net

Studies have explored the combination of different membrane processes for this compound isolation. One approach involved a sequence of microfiltration (0.2 µm) to remove large particles, followed by ultrafiltration (5 kDa) to remove larger molecules, and finally nanofiltration (300 Da) to concentrate the polyphenols, primarily this compound. scielo.brresearchgate.net This method successfully obtained an extract rich in this compound, with a significant concentration increase in the nanofiltration retentate. scielo.brresearchgate.net Specifically, one study reported concentrating this compound approximately 10 times in the nanofiltration retentate, reaching 1685 mg per 100g of extract. researchgate.net Another study using ultrafiltration (10,000 Da) followed by nanofiltration (200-300 Da) on a hydrolyzed extract showed improved purity of hydroxytyrosol (B1673988), a derivative of this compound, from 25% to 68% of total extracted compounds. nih.gov The use of a 10,000 Da membrane before acidic hydrolysis did not improve this compound separation and led to significant losses. nih.gov Novel membrane materials, such as zinc oxide coated by polyaniline nanoparticle mixed matrix membranes, have also been investigated, demonstrating high rejection rates for this compound after ultrafiltration pretreatment. acs.org

Microfluidic systems, also known as microchannel devices, offer another advanced approach for this compound extraction and isolation. scielo.brqascf.com These systems are based on the principle that shorter molecular distances enhance diffusion, thereby increasing mass transfer. researchgate.netqascf.com Microchannel methods have been reported to provide higher extraction yields, simpler operation, and be more economical and environmentally friendly compared to conventional techniques. qascf.comscielo.br Studies using microfluidic devices for the extraction of this compound from an ethyl acetate (B1210297) phase into an aqueous phase have achieved notable yields. scielo.br One study reported a 68.7% yield of this compound using a microfluidic system under optimized conditions of aqueous phase pH, temperature, flow rate, and residence time. scielo.br Optimization studies have shown that using deionized water as the extractant phase at 40 °C with a specific flow rate ratio and residence time can result in high extraction yields, such as 70.93%. scielo.br

Parametric Influences on Extraction Yield and Purity

The efficiency and selectivity of this compound extraction are highly dependent on various experimental parameters. scielo.brqascf.com

Solvent System Composition and Polarity Effects

The choice of solvent and its composition significantly impacts the yield and purity of extracted this compound. scielo.brcore.ac.ukdergipark.org.tr this compound is a polar compound, and thus, solvents with high polarity are generally required for efficient extraction. dergipark.org.triyte.edu.tr

Studies have consistently shown that mixtures of organic solvents with water are more effective for this compound extraction compared to pure solvents. scielo.brcore.ac.ukdergipark.org.tr For instance, using 80% ethanol resulted in a higher this compound content compared to pure ethanol. core.ac.uk Similarly, 80% methanol has been reported to yield higher amounts of this compound than pure methanol. core.ac.ukdergipark.org.tr The addition of water as a co-solvent has been confirmed to increase the amount of extracted this compound. scielo.br

Different solvent combinations and concentrations have been evaluated. An 80% ethanol solution has been found to give a high this compound content, followed by 20% acetonitrile. core.ac.uk Another study indicated that the highest this compound content was obtained using 80% ethanol, followed by 20% acetonitrile. scielo.br Research also suggests that the optimal ethanol concentration for maximum this compound yield is typically between 55% and 75%. dergipark.org.tr Aqueous solvents generally reveal a higher yield of this compound than pure solvents. dergipark.org.trdergipark.org.tr

The polarity of the solvent plays a crucial role in the selective extraction of phenolic compounds like this compound. iyte.edu.trnih.gov Solvents with polar characteristics that can donate hydrogen bonds, such as aqueous organic solvent mixtures, tend to increase extraction efficiency. dergipark.org.tr For example, 80% aqueous ethanol has been reported as an optimum solvent for the extraction of secoiridoids and flavonoids from olive leaves. mdpi.com

Here is a table summarizing some findings on solvent effects:

Solvent CompositionThis compound Yield (mg/g dry leaf)Reference
80% Ethanol13 scielo.brcore.ac.uk
20% Acetonitrile10 scielo.brcore.ac.uk
80% Methanol5.31 core.ac.uk
50% Ethanol2.57 core.ac.uk
Pure Water0.16 core.ac.uk
Pure Methanol0.10 core.ac.uk
Pure Ethanol0.02 core.ac.uk
20% Acetonitrile/80% Water19.0 researchgate.net
80% Ethanol/20% Water15.6 researchgate.net
Ethyl Acetate0.19 researchgate.net
80% Methanol (8h extraction)13.35 dergipark.org.tr
80% Ethanol (8h extraction)12.44 dergipark.org.tr

Thermal and Temporal Dynamics in Extraction Processes

Temperature and extraction time are critical parameters that influence the efficiency of this compound extraction. scielo.brqascf.comcore.ac.uk

Increasing the extraction temperature generally leads to an increase in this compound content, which can be attributed to enhanced solubility and diffusion coefficients. core.ac.uknih.gov Studies have shown a significant increase in this compound content with elevated extraction temperatures. scielo.brcore.ac.uk For instance, increasing the temperature from 25 °C to 40 °C and then to 60 °C resulted in substantial increases in this compound content when using water as the solvent. core.ac.uk Specifically, there was an 18-fold increase from 25 °C to 40 °C and a 43-fold increase from 25 °C to 60 °C in one study. core.ac.uk Microwave-assisted extraction at a higher temperature (86 °C) was found to be more efficient for total phenolic yield with a short extraction time (3 minutes). scielo.br

However, the relationship between temperature and yield may not always be linear, and excessively high temperatures could potentially lead to the degradation of thermolabile compounds like this compound. While increasing temperature from 25°C to 40°C significantly increased this compound yield in one study, a further increase from 40°C to 60°C provided only a limited, non-significant improvement. nih.gov In some cases, while higher temperatures like 85 °C can lead to very high this compound yields, operating at lower temperatures like 40 °C might be economically preferable due to lower energy costs, even if the yield is slightly lower. mdpi.com

Extraction time also plays a crucial role. Prolonging the extraction duration can result in a significant increase in the amount of this compound extracted. dergipark.org.trdergipark.org.tr However, there is often an optimal extraction time beyond which the yield does not significantly increase or may even decrease. For example, in one study using maceration, the this compound yield did not change significantly over the first 4 hours of extraction, with the highest content obtained within 1 hour. nih.gov In ultrasound-assisted extraction, a short time like 5 minutes with 70% ethanol can produce a high yield. nih.gov For Soxhlet extraction, an 8-hour extraction time with 80% methanol yielded the highest amount of this compound in one study. dergipark.org.tr

Temperature and time can also interact. Microwave-assisted extraction at 86 °C was efficient with a short extraction time of 3 minutes. researchgate.netscielo.br The degradation kinetics of this compound are also influenced by temperature, with higher temperatures leading to faster degradation. mdpi.com

Here is a table illustrating the effect of temperature on this compound extraction with water:

Temperature (°C)This compound Content (mg/g)Fold Increase (vs 25°C)Reference
250.161 core.ac.uk
402.9~18 core.ac.uk
606.9~43 core.ac.uk

Sophisticated Analytical Techniques for Oleuropein Research

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for separating oleuropein from complex matrices found in olive leaves, fruits, and derived products. This separation is a prerequisite for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) with Multi-Mode Detection (FLD, UV)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of this compound. Reversed-phase HPLC, often utilizing C18 columns, is commonly used due to this compound's polar nature. Various mobile phase compositions have been reported, typically involving mixtures of water or aqueous buffers (often with added acid like formic acid or phosphoric acid) and organic solvents such as acetonitrile (B52724) or methanol (B129727). dergipark.org.trjfda-online.commdpi.comfda.gov.twresearchgate.netinternationaloliveoil.org

Detection of this compound in HPLC is frequently achieved using UV detectors, commonly at wavelengths around 240 nm or 280 nm, where this compound exhibits significant absorbance. dergipark.org.trjfda-online.comfda.gov.twthieme-connect.com For instance, one method for determining this compound in olive leaves used a C18 column with a mobile phase of water-acetonitrile-formic acid (84.6:15:0.4) (v/v/v) and detection at 240 nm. dergipark.org.tr Another validated reversed-phase HPLC-UV method for olive leaves used an acetonitrile/phosphate buffer (pH 3.0) (20:80, v/v) mobile phase and UV detection at 280 nm. jfda-online.comfda.gov.tw This method demonstrated good linearity over a wide range (3-1000 ppm) and high recovery rates (97.7% to 101.1%). jfda-online.comfda.gov.tw

Fluorescence detection (FLD) can also be coupled with HPLC for this compound analysis, offering enhanced sensitivity and selectivity. One study cross-validated an HPLC method with fluorescence detection (excitation and emission wavelengths 281 and 316 nm, respectively) for this compound determination in olive leaves. researchgate.net

HPLC methods have been successfully applied to quantify this compound in various olive materials. For example, studies have determined this compound content in olive leaves and branches of different Olea europaea varieties using RP-HPLC. dergipark.org.trresearchgate.net Reported concentrations in cultivated O. europaea leaves ranged from 3.506% to 4.020% (w/w), while natural varieties showed slightly higher levels, such as 5.197% (w/w) in leaves. dergipark.org.trresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including improved resolution, speed, and sensitivity, due to the use of smaller particle size columns and higher mobile phase pressures. UPLC is increasingly utilized for the comprehensive analysis of phenolic compounds in olive products, including this compound and its derivatives. notulaebotanicae.rosemanticscholar.org

UPLC systems coupled with various detectors, such as UV or photodiode array detectors (DAD), are employed for both identification and quantification. semanticscholar.org The enhanced resolution of UPLC allows for better separation of structurally similar compounds present in complex olive matrices. UPLC-UV and UPLC-MS methods have been cross-validated for this compound analysis in olive leaves and olive mill wastewater, demonstrating their reliability and potential to replace or complement HPLC methods, particularly when selective analysis is required. researchgate.netacs.orgfigshare.com

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

Mass Spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound and its metabolites, as well as for sensitive quantitative analysis. When coupled with chromatographic techniques like HPLC or UPLC, it provides highly specific and confirmatory data.

Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the analysis of complex samples, allowing for the selective detection and quantification of this compound even in the presence of interfering substances. This technique involves the fragmentation of the target ion (this compound) and the detection of specific product ions, providing a high degree of confidence in identification. notulaebotanicae.roresearchgate.netresearchgate.netunimi.itmdpi.com

LC-MS/MS has been used to identify and quantify this compound in various olive matrices, including olive fruit and olive pomace extracts. notulaebotanicae.romdpi.com In negative ion mode, the precursor ion of this compound is typically observed at m/z 539, corresponding to the deprotonated molecule [M-H]-. researchgate.netresearchgate.netunimi.it Fragmentation of this precursor ion yields characteristic product ions, such as those at m/z 377, 307, and 275, which aid in confirmation. unimi.it

LC-MS/MS is also applied in quality control and authenticity studies, such as detecting the presence of olive leaves as an adulterant in other herbal products like oregano and sage by identifying the this compound marker. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the detailed structural elucidation of this compound and its derivatives. It provides information about the arrangement of atoms within the molecule, confirming its structure and identifying any modifications or isomers. neu.edu.trresearchgate.netcapes.gov.brub.eduacs.org

Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are employed for comprehensive structural analysis. neu.edu.trresearchgate.net These experiments allow for the assignment of signals to specific nuclei within the this compound molecule and the determination of connectivity and spatial relationships. neu.edu.tr

NMR spectroscopy can be used to study the changes in this compound structure, such as those occurring during hydrolysis or processing. capes.gov.brub.edu For instance, NMR has been used to monitor the biomimetic hydrolysis of this compound, identifying intermediate derivatives like the hemiacetal aglycone and epimeric dialdehydes. capes.gov.br While 1D NMR can sometimes be sufficient for characterizing simple mixtures, complex samples like olive oil often require multidimensional NMR for detailed structural determination. acs.org Hyphenated techniques like LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) have also been developed for the direct analysis and structural elucidation of phenolic compounds, including this compound derivatives, in complex matrices like olive oil. researchgate.net

Spectrophotometric Methodologies for Total Phenolic Content Assessment (e.g., Folin-Ciocalteu)

Spectrophotometric methods, particularly the Folin-Ciocalteu assay, are widely used to determine the total phenolic content in olive products. While this method does not specifically quantify this compound, it provides a measure of the total amount of phenolic compounds present, to which this compound is a major contributor. mdpi.comnih.govdntb.gov.uamdpi.comcabidigitallibrary.orgdergipark.org.tr

The Folin-Ciocalteu method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds under alkaline conditions, resulting in a colored product that can be measured spectrophotometrically, typically at wavelengths around 750 nm or 760 nm. mdpi.commdpi.comcabidigitallibrary.orgdergipark.org.tr The results are often expressed as equivalents of a standard compound, such as gallic acid equivalent (GAE) or this compound equivalent. mdpi.commdpi.comdergipark.org.tr

Method Validation and Standardization in this compound Analysis

Accurate and reliable quantification of this compound in various matrices, such as olive leaves, olive oil, and herbal preparations, is crucial for research, quality control, and standardization of olive products. This necessitates the use of sophisticated analytical techniques coupled with rigorous method validation and standardization protocols. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis, Diode Array Detection (DAD), fluorescence detection (FLD), and Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are among the most widely employed and validated techniques for this compound analysis. nih.govocl-journal.orgnih.govresearchgate.netnih.govmdpi.comuib.no Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed and resolution compared to traditional HPLC. nih.govresearchgate.netmdpi.comucdavis.edumdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored for the analysis of phenolic compounds in olive products, including markers related to this compound. nih.govresearchgate.netresearchgate.netteknolabjournal.comacs.org

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. Key validation parameters assessed for this compound analysis methods typically include accuracy, precision (repeatability and intermediate precision), selectivity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). nih.govuib.nojfda-online.comresearchgate.netresearchgate.netakjournals.com

Linearity demonstrates that the analytical signal is directly proportional to the concentration of this compound within a defined range. Studies have reported good linearity for HPLC-UV methods over ranges such as 3-1000 ppm (µg/mL) with correlation coefficients (r²) greater than 0.999. jfda-online.comresearchgate.netresearchgate.net Another HPLC-UV method showed linearity in the range of 5-500 µg/mL with an r² of 0.9992. akjournals.com For HPLC-DAD, linearity with an r² of 0.996 has been reported. nih.govresearchgate.net UHPLC-ESI-MS/MS methods have also demonstrated adequate linearity (r² > 0.99) over a wide concentration range (0.1–15 μg/mL). nih.gov

Precision assesses the agreement among individual test results when a method is applied repeatedly. Repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness) are commonly evaluated. jfda-online.comresearchgate.netresearchgate.netakjournals.com Reported relative standard deviation (RSD) values for the precision of HPLC methods for this compound analysis are often less than 5%, indicating good repeatability and intermediate precision. nih.govresearchgate.netresearchgate.netakjournals.com For example, an HPLC-FLD method showed repeatability and intermediate precision less than 5% RSD. nih.govresearchgate.net Another HPLC-UV method reported RSD values for intra-day and inter-day precision in the range of 0.09–0.51% and 0.39–0.53%, respectively. akjournals.com

Accuracy measures the agreement between the experimental result and the true or accepted value. It is often evaluated through recovery studies, where known amounts of this compound are added to a sample matrix and the percentage recovered is determined. mdpi.comjfda-online.comresearchgate.netresearchgate.netakjournals.com Recovery rates for this compound analysis methods are generally expected to be within an acceptable range, such as 95-105% or 80-120% according to guidelines like AOAC. mdpi.comresearchgate.net Reported recovery rates for HPLC-UV methods have ranged from 97.7% to 101.1% jfda-online.comresearchgate.net and 98.40% to 101.09% akjournals.com. An HPLC-DAD method reported a recovery of 118.6%. nih.govresearchgate.net

Selectivity ensures that the method can accurately measure this compound in the presence of other components in the sample matrix. uib.nojfda-online.comresearchgate.net Chromatographic methods like HPLC and UHPLC with appropriate columns and mobile phases provide good separation of this compound from other phenolic compounds and matrix interferences. jfda-online.comresearchgate.net The use of detectors like DAD allows for spectral confirmation of the analyte, while MS/MS provides highly specific identification and quantification based on mass-to-charge ratios and fragmentation patterns. nih.govresearchgate.netnih.govuib.noucdavis.edumdpi.commdpi.comnotulaebotanicae.roresearchgate.netresearchgate.net

The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ocl-journal.orgnih.govuib.nojfda-online.comresearchgate.netresearchgate.netakjournals.com Reported LOD and LOQ values vary depending on the method and matrix. For HPLC-UV, LOD values around 30 µg/mL and LOQ values around 100 µg/mL have been reported dergipark.org.tr, while another study using HPLC-UV reported LOD of 13.43 mg/L (µg/mL) ocl-journal.org. HPLC-DAD methods have shown LODs of 17.48 mg/L and LOQs of 21.54 mg/L. nih.govresearchgate.net More sensitive techniques like UHPLC-MS/MS can achieve lower detection and quantification limits, with reported instrumental LODs ranging from 0.5 to 5 µg/L and LOQs between 0.5 and 11 µg/L. ucdavis.edu

Robustness and ruggedness assess the reliability of the method under small variations in analytical parameters or by different analysts/laboratories. jfda-online.comresearchgate.netakjournals.com Studies have shown that validated HPLC methods for this compound are robust to small changes in parameters like flow rate, wavelength, and mobile phase composition. researchgate.netakjournals.com

Efforts towards standardization of analytical methods for this compound are important for ensuring comparability of results across different laboratories and studies. While the International Olive Council (IOC) has adopted HPLC methods for the determination of biophenols in olive oils, there is an ongoing need for harmonized and fully validated procedures, particularly in light of health claims related to olive oil polyphenols. mdpi.com Cross-validation studies comparing different chromatographic methods like HPLC-FLD and UPLC-MS-UV have shown that selective quantification of this compound is possible with different techniques, supporting the potential for standardization. nih.govresearchgate.net

Detailed research findings from method validation studies provide crucial data on the performance characteristics of different analytical approaches. For instance, a validated HPLC-UV method for this compound in olive leaves demonstrated excellent linearity (r² > 0.999) over a wide range and high recovery rates (97.7-101.1%). jfda-online.comresearchgate.net Another study using HPLC-DAD for olive leaf extracts reported good linearity (r² = 0.996), precision (%RSD < 10%), and a recovery of 118.6%. nih.govresearchgate.net UHPLC-ESI-MS/MS methods have been validated for simultaneous quantification of this compound and its degradation product hydroxytyrosol (B1673988), showing good linearity and acceptable accuracy and precision at the LOQ level according to ICH guidelines. nih.govuib.no

The following table summarizes some validation parameters reported for different analytical methods used for this compound analysis:

MethodMatrixLinearity Range (µg/mL)Recovery (%)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Citation
HPLC-UVOlive Leaves3-1000> 0.99997.7-101.1< 1LowLow jfda-online.comresearchgate.net
HPLC-UVOlive Leaves5-5000.999298.40-101.09Intra-day: 0.09–0.51, Inter-day: 0.39–0.530.421.26 akjournals.com
HPLC-UVOlive Fruits> 0.63-13.43 mg/L range> 0.9995Not specified< 2.92 (conc.)13.4340.70 ocl-journal.org
HPLC-DADOlive LeavesNot specified0.996118.6< 1017.4821.54 nih.govresearchgate.net
HPLC-FLDOlive Leaves0.4-4.8 mg/g (matrix standards)> 0.9999> 90< 5Not specifiedNot specified nih.govresearchgate.net
UPLC-MS-UVOlive Leaves0.4-4.8 mg/g (matrix standards)Not specifiedNot specifiedNon-significant difference vs HPLC-FLDNot specifiedNot specified nih.govresearchgate.net
UHPLC-MS/MSHerbal Preparations0.1-15> 0.99Acceptable< 14.9 (at LOQ)0.030.1 nih.gov
LC-MS/MSFish Feed Ingredients0-30LinearWithin ± 15% of nominalNot specified~0.03~0.1 uib.no

Note: Some values were extracted from figures or text where specific units might vary. "Low" indicates reported low values without specific numerical data in the snippet.

The development and validation of these sophisticated analytical methods are fundamental for accurate determination of this compound content, supporting research into its properties and enabling quality control for products containing this important secoiridoid. Continued efforts in method standardization will further enhance the comparability and reliability of data in the field.

Mechanistic Investigations of Oleuropein Bioactivity: in Vitro and Preclinical Models

Molecular Mechanisms of Antioxidant Activity

Oleuropein's potent antioxidant capabilities are attributed to a multi-faceted approach at the molecular level, encompassing direct interaction with reactive species and modulation of endogenous defense systems.

Direct Radical Scavenging and Reactive Oxygen Species Modulation

This compound's chemical structure, particularly its ortho-diphenolic group, enables it to directly scavenge reactive oxygen species (ROS) by donating a hydrogen atom, which stabilizes the radicals. mdpi.com In vitro studies have demonstrated its ability to counteract oxidative stress, with an antioxidant potential comparable to that of ascorbic acid (vitamin C) and α-tocopherol (vitamin E). nih.gov It has been shown to suppress the production of both reactive oxygen and nitrogen species in various in vitro assays and human cell models, preventing excessive ROS generation. mdpi.commdpi.com This direct scavenging activity is a key contributor to its protective effects against cellular damage induced by oxidative insults.

Metal Ion Chelation Capabilities

A significant indirect antioxidant mechanism of this compound is its ability to chelate metal ions, such as copper (Cu) and iron (Fe). nih.govnih.gov These transition metals are known to catalyze reactions that generate highly reactive free radicals. nih.govnih.gov By binding to these metal ions, this compound prevents their participation in these damaging reactions. nih.gov In vitro studies have confirmed that this compound can form complexes with copper, effectively acting as a chelating agent. nih.govnih.gov This chelation is believed to be involved in its protective effects in conditions where metal-induced oxidative stress plays a role. nih.gov Some research even suggests that this metal-chelating property might switch its activity from antioxidant to pro-oxidant under certain conditions, a mechanism potentially involved in its effects on cancer cells. mdpi.comnih.gov

Upregulation of Endogenous Antioxidant Enzyme Systems

Beyond its direct actions, this compound enhances the body's own antioxidant defenses by upregulating the expression and activity of crucial antioxidant enzymes. mdpi.com This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular resistance to oxidants. nih.govnih.govmdpi.com Upon activation by this compound, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant genes. mdpi.com

Studies have shown that this compound treatment leads to increased levels and activity of enzymes such as:

Superoxide Dismutase (SOD): In preclinical models, this compound administration has been shown to maintain or increase SOD activity, which is crucial for converting superoxide radicals into less harmful hydrogen peroxide. researchgate.net

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

Glutathione Peroxidase (GPx): this compound has been observed to increase the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. mdpi.comturkiyeklinikleri.com

This upregulation of the endogenous antioxidant system provides a more sustained defense against oxidative stress compared to direct scavenging alone. mdpi.comresearchgate.net

Inhibition of Cellular Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction that damages cellular membranes and generates harmful byproducts. This compound has demonstrated a significant ability to inhibit this process. In vitro, it potently and in a dose-dependent manner inhibits the copper sulphate-induced oxidation of low-density lipoproteins (LDL). mdpi.com

Key markers of lipid peroxidation that are reduced by this compound include:

Malondialdehyde (MDA): Numerous studies have shown that this compound treatment significantly reduces the levels of MDA, a well-established marker of oxidative stress, in various tissues in preclinical models. turkiyeklinikleri.comnih.govnih.govresearchgate.netnaturalhealthresearch.org

4-Hydroxynonenal (4-HNE): this compound has been found to protect against the toxic effects of 4-HNE, another major product of lipid peroxidation, in cardiomyocytes. nih.govnih.govresearchgate.net

By preventing the oxidation of lipids, this compound helps to maintain the integrity and function of cellular membranes. nih.govresearchgate.net

Anti-inflammatory Signal Transduction Pathways

This compound exerts notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

This compound has been shown to significantly inhibit the production and expression of pro-inflammatory cytokines, which are key mediators of inflammation. mdpi.com In various in vitro models, particularly in immune cells like macrophages and in chondrocytes, this compound has demonstrated its ability to downregulate the expression of:

Tumor Necrosis Factor-alpha (TNF-α): Studies have consistently shown that this compound can reduce the expression of TNF-α at both the mRNA and protein levels. mdpi.comnih.govnih.govresearchgate.net

Interleukin-1beta (IL-1β): this compound has been found to inhibit the IL-1β-induced expression of inflammatory mediators. nih.govresearchgate.netnih.gov In human osteoarthritis chondrocytes, for instance, this compound was shown to suppress the inflammatory cascade initiated by IL-1β. researchgate.netnih.gov

The mechanism behind this regulation often involves the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.govresearchgate.netnih.govmdpi.com By suppressing these pathways, this compound effectively dampens the inflammatory response at a molecular level.

Modulation of Inflammatory Enzyme Activity (e.g., COX-2, iNOS)

This compound has demonstrated significant modulatory effects on key enzymes involved in the inflammatory cascade, notably cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In preclinical models, this compound has been shown to inhibit these pro-inflammatory enzymes. Molecular docking analyses predict that this compound can bind effectively to both COX-1 and COX-2 enzymes, with binding energies of -7.6 kcal/mol and -7.7 kcal/mol, respectively, suggesting a mechanism for its anti-inflammatory action nih.govresearchgate.net.

Studies using murine macrophage cell lines (RAW 264.7) stimulated with inflammatory agents like palmitate have shown that olive leaf extract, rich in this compound, markedly decreases the expression of iNOS and COX-2 nih.govresearchgate.net. This leads to a subsequent reduction in their products, nitric oxide (NO) and prostaglandin E2 (PGE2) nih.gov. Similarly, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound treatment resulted in reduced NO production by downregulating the expression of the iNOS gene nih.gov. In contrast, some earlier research indicated that this compound could enhance NO production in LPS-challenged mouse macrophages by increasing iNOS expression, suggesting that its effects may be context-dependent unimi.it. However, the predominant evidence points towards an inhibitory role in inflammatory settings. For instance, in undifferentiated intestinal Caco-2 cancer cells, phenolic extracts from extra virgin olive oil containing this compound were found to lower COX-2 expression researchgate.net.

Cell Line/ModelStimulusKey FindingReference
RAW 264.7 MacrophagesPalmitateDecreased expression of iNOS and COX-2. nih.govresearchgate.net
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Reduced nitrite oxide (NO) production via iNOS gene downregulation. nih.gov
Caco-2 CellsN/ALowered COX-2 expression. researchgate.net
In Silico DockingN/ADemonstrated binding interactions with COX-1 and COX-2 enzymes. nih.govresearchgate.net

Interaction with Nuclear Factor-κB (NF-κB) and Related Pathways

The anti-inflammatory effects of this compound are significantly mediated through its interaction with the Nuclear Factor-κB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Research has shown that this compound can abrogate the NF-κB activation cascade in estrogen receptor-negative breast cancer cells, contributing to the induction of apoptosis nih.gov.

In models of obesity-induced inflammation using palmitate-stimulated macrophages, olive leaf extract containing this compound was found to modulate the NF-κB signaling pathway nih.govresearchgate.net. This modulation is a key mechanism by which this compound promotes the shift of macrophages from a pro-inflammatory to an anti-inflammatory state nih.gov. Studies have also indicated that this compound can suppress the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which can be an upstream regulator of NF-κB mdpi.comspandidos-publications.com. By inhibiting this cascade, this compound effectively reduces the nuclear translocation and activity of NF-κB, thereby downregulating the expression of its target inflammatory genes nih.govunipa.it.

Influence on Macrophage Polarization and Inflammasome Activation

This compound exerts a profound influence on the phenotype of macrophages, promoting a shift from the pro-inflammatory M1 state to the anti-inflammatory M2 state. This process, known as macrophage polarization, is critical for the resolution of inflammation. In studies involving LPS-stimulated murine macrophages, this compound treatment was shown to decrease the expression of M1-associated pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. Concurrently, it increased the expression and production of M2-associated anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) nih.gov.

This polarization effect is also observed in macrophages stimulated with the free fatty acid palmitate, where olive leaf extract reduced M1 markers (iNOS, TNF-α, IL-6, IL-1β) and enhanced M2 markers like Arginase-1 (ARG-1) and CD206 nih.govresearchgate.net. The mechanism for this shift involves the modulation of key signaling pathways, including NF-κB and the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway nih.gov.

Furthermore, this compound has been shown to interact with the NLRP3 inflammasome, a multi-protein complex that plays a central role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β frontiersin.org. In vivo studies on peritoneal macrophages from pristane-induced lupus in mice suggest that this compound can ameliorate the inflammatory response via the canonical and noncanonical NLRP3 inflammasome pathways researchgate.net.

Cell/Animal ModelStimulusEffect on M1 Markers (Pro-inflammatory)Effect on M2 Markers (Anti-inflammatory)Reference
RAW 264.7 MacrophagesLPSDecreased IL-12, IFN-γ, TNF-α, iNOS expression.Increased IL-10, TGF-β expression. nih.gov
RAW 264.7 MacrophagesPalmitateDecreased TNF-α, IL-6, IL-1β, NO production.Increased IL-10 production, ARG-1, CD206 expression. nih.govresearchgate.net
Peritoneal Macrophages (SLE Mice)Pristane-induced LupusAmeliorated inflammatory response via NLRP3 inflammasome pathway. researchgate.net

Anticarcinogenic Mechanisms in Cellular Models

Induction of Apoptosis and Programmed Cell Death

A primary anticarcinogenic mechanism of this compound is its ability to induce apoptosis, or programmed cell death, in a wide array of cancer cell lines. Numerous in vitro studies have confirmed that this compound inhibits cell viability and triggers apoptosis in a dose-dependent manner. This effect has been documented in hepatocellular carcinoma (HepG2) spandidos-publications.comnih.gov, breast cancer (MCF-7, MDA-MB-231, MDA-MB-468) ffhdj.comnih.govnih.gov, pancreatic cancer (MIA PaCa-2) nih.gov, seminoma (TCAM-2, SEM-1) nih.gov, and glioma cells (U251, A172) mdpi.com. The induction of apoptosis is often accompanied by characteristic morphological changes, such as cell shrinkage and chromatin condensation mdpi.com. For instance, after 48 hours of treatment, this compound increased the late-apoptotic populations by 35% in MCF-7 cells and 50% in MDA-MB-231 cells ffhdj.com.

This compound's pro-apoptotic activity is mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis nih.govffhdj.com. The extrinsic pathway is initiated by signals from outside the cell, while the intrinsic pathway is triggered by cellular stress and involves the mitochondria spandidos-publications.comspandidos-publications.com. Evidence for the involvement of both pathways comes from the observed cleavage of key initiator caspases. In HepG2 human hepatoma cells, this compound treatment was shown to induce the cleavage of both caspase-8, a key protein in the extrinsic pathway, and caspase-9, the principal initiator of the intrinsic pathway spandidos-publications.comspandidos-publications.com. This dual activation suggests that this compound can effectively trigger cell death through multiple, complementary mechanisms ffhdj.com.

The activation of apoptotic pathways by this compound culminates in the activation of a cascade of executioner caspases, most notably caspase-3. The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program mdpi.comspandidos-publications.comspandidos-publications.com.

Central to the activation of the intrinsic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2). This compound has been consistently shown to shift the balance in favor of apoptosis by altering the expression of these proteins spandidos-publications.comnih.gov. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while simultaneously downregulating the expression of the anti-apoptotic protein Bcl-2 spandidos-publications.comnih.govspandidos-publications.commdpi.com. This alteration increases the Bax/Bcl-2 ratio, a critical determinant for initiating the mitochondrial apoptotic pathway, leading to the release of cytochrome c and subsequent caspase activation mdpi.comnih.gov.

Cancer Cell LineKey Apoptotic FindingReference
Hepatocellular Carcinoma (HepG2)Activation of caspase-8, -9, and -3; increased Bax/Bcl-2 ratio. spandidos-publications.comspandidos-publications.comnih.gov
Breast Cancer (MCF-7, MDA-MB-231)Induction of late-stage apoptosis; activation of intrinsic and extrinsic pathways. ffhdj.comnih.gov
Pancreatic Cancer (MIA PaCa-2)Increased Bax/Bcl-2 ratio; activation of caspase 3/7. nih.gov
Seminoma (TCAM-2, SEM-1)Upregulation of the pro-apoptotic factor BAX. nih.gov
Glioma (U251, A172)Increased caspase-3 and -9 expression via Bax and Bcl-2 regulation. mdpi.com
Lung Cancer (A549)Increased expression of pro-apoptotic Bcl-2 family proteins. mdpi.com

p53-Dependent Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the tumor suppressor protein p53. In breast cancer cells, for instance, this compound treatment leads to an upregulation of p53 gene expression. nih.govwaocp.org This activation of the p53 pathway is a critical step in its anticancer activity. The increased expression of p53 subsequently influences the levels of other key proteins involved in apoptosis. nih.govwaocp.org

Specifically, the pro-apoptotic protein Bax expression is increased, while the anti-apoptotic protein Bcl-2 expression is downregulated in response to this compound-induced p53 activation. nih.govwaocp.org This shift in the Bax/Bcl-2 ratio is a crucial determinant of the mitochondrial apoptotic pathway. Studies in MCF-7 breast cancer cells have demonstrated a significant increase in p53 gene expression, with fold increases of 2.5 and 3.5 compared to untreated cells. mdpi.com This upregulation of p53 is accompanied by a 0.6-fold increase in Bax gene expression. mdpi.com In neuroblastoma cells, this compound has also been observed to upregulate p53 expression, contributing to cell cycle arrest. nih.gov These findings collectively indicate that this compound's pro-apoptotic effects are, at least in part, mediated through the activation of p53-dependent signaling pathways. nih.govwaocp.orgmdpi.com

Inhibition of Cell Proliferation and Cell Cycle Progression Arrest

This compound demonstrates significant anti-proliferative effects across various cancer cell lines by inducing cell cycle arrest. In human breast cancer MCF-7 cells, this compound has been shown to inhibit cell proliferation and induce a statistically significant block of the G1 to S phase transition, leading to an accumulation of cells in the G0/G1 phase. nih.gov Similarly, in triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, this compound inhibits cell growth in a dose- and time-dependent manner, causing an S-phase cell cycle arrest. mdpi.com

In pancreatic cancer cells (MIA PaCa-2), this compound treatment results in cell cycle arrest at the G2/M phase. abertay.ac.uk This is characterized by a significant increase in the percentage of cells in the G2 phase and a corresponding decrease in the G0/G1 phase population. abertay.ac.uk Furthermore, in SH-SY5Y neuroblastoma cells, this compound has been found to cause cell cycle arrest by downregulating the expression of key cell cycle proteins including Cyclin D1, Cyclin D2, Cyclin D3, CDK4, and CDK6, while upregulating p53 and cyclin-dependent kinase inhibitors such as CDKN2A, CDKN2B, and CDKN1A. nih.gov

The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight this compound's potent anti-proliferative activity. For example, the IC50 value for this compound in SH-SY5Y neuroblastoma cells was determined to be 350 μM at 48 hours. nih.gov In breast cancer cells, the IC50 values were found to be 16.99 ± 3.4 μM for MCF7 and 27.62 ± 2.38 μM for MDA-MB231 cells. ffhdj.com

Suppression of Cell Migration, Invasion, and Metastatic Potential

This compound has been shown to effectively suppress the migration, invasion, and metastatic potential of various cancer cells. In MDA-MB-231 breast cancer cells, this compound at a concentration of 370 µM demonstrated an anti-metastatic effect. mdpi.com This is attributed to the increased tissue suppression of metalloproteinase activity and the inhibition of matrix metalloproteinase (MMP) activity, which are enzymes that promote tumor cell metastasis. mdpi.com Specifically, this compound has been found to significantly reduce the expression of MMP-2 and MMP-9 in U251 and A172 glioma cells at concentrations of 200/400 µM, and MMP-7 in HepG2 hepatocarcinoma cells at 400 µM. mdpi.com

Furthermore, in SH-SY5Y neuroblastoma cells, this compound has been observed to significantly inhibit cell migration in vitro at a concentration of 350 µM. mdpi.com It has also been shown to decrease invasion and suppress colony formation in these cells. nih.gov In MCF-7 breast cancer cells, this compound has been reported to inhibit migration by suppressing the epithelial-mesenchymal transition (EMT), a key process in metastasis, through the downregulation of sirtuin1 (SIRT1). nih.gov Studies on squamous cell carcinoma of the head and neck (SCCHN) have also revealed that this compound can inhibit EMT, invasion, and metastasis both in vitro and in vivo. nih.gov

Cell LineThis compound ConcentrationObserved Effect on Migration and InvasionKey Molecular Targets
MDA-MB-231 (Breast Cancer)370 µMAnti-metastatic effectInhibition of MMP activity
U251 & A172 (Glioma)200/400 µMReduced expression of MMP-2 and MMP-9MMP-2, MMP-9
HepG2 (Hepatocarcinoma)400 µMReduced expression of MMP-7MMP-7
SH-SY5Y (Neuroblastoma)350 µMInhibition of cell migration and invasionNot specified
MCF-7 (Breast Cancer)Not specifiedInhibition of migration via EMT suppressionDownregulation of SIRT1
SCCHN (Head and Neck)Not specifiedInhibition of EMT, invasion, and metastasisNot specified

Anti-angiogenic Activity Assessment

In the context of breast cancer, this compound has been identified as a potential anti-angiogenic agent. researchgate.net Extracts from Olea europaea seeds, which contain this compound, have demonstrated significant dose-dependent anti-angiogenic effects. globalresearchonline.net Specifically, chloroform and methanol (B129727) extracts of these seeds exhibited potent anti-angiogenic activity, with IC50 values of 22.379 µg/ml and 24.85 µg/ml, respectively, in an ex vivo rat aorta ring assay. globalresearchonline.net This assay serves as a bridge between in vitro and in vivo models to study the formation of new blood vessels. globalresearchonline.net The inhibitory effect of these extracts on endothelial blood vessel formation was significant compared to controls. globalresearchonline.net

Furthermore, research on extra virgin olive oil (EVOO) extracts, rich in phenolic compounds including this compound, has shown modulation of angiogenesis-related processes in endothelial cells. acs.org These extracts were found to inhibit endothelial cell migration, adhesion, invasion, and tube formation, all of which are crucial steps in angiogenesis. acs.org Mechanistically, this compound and other phenolic compounds in EVOO can reduce the expression and signaling of vascular endothelial growth factor (VEGF), a key inducer of angiogenesis, through pathways involving ERK1/2, AKT, and HIF-1α. acs.org

Modulation of Key Oncogenic Signaling Cascades (e.g., PI3K/Akt/mTOR, MAPK)

This compound exerts its anticancer effects by modulating key oncogenic signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are frequently deregulated in various cancers. nih.govmdpi.com

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. mdpi.com this compound has been shown to induce apoptosis in HepG2 human hepatoma cells in a dose-dependent manner by inhibiting the PI3K/Akt signaling pathway. mdpi.comnih.gov Inhibition of Akt is a critical step for this compound-mediated apoptosis. nih.gov In hepatocellular carcinoma cells, this compound treatment leads to the suppression of the PI3K/AKT signaling pathway, resulting in reduced cell growth and induction of apoptosis. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling route involved in cell proliferation and survival. nih.govresearchgate.net this compound has been found to interfere with the MAPK pathway as part of its anticancer mechanism. nih.gov In some cancer models, the anti-proliferative effects of this compound are associated with the modulation of this pathway.

Furthermore, this compound aglycone, a derivative of this compound, has been shown to induce autophagy in neuroblastoma cells via the AMPK/mTOR signaling pathway. oncotarget.com It activates AMPK, which in turn inhibits mTOR, a central regulator of cell growth and proliferation. oncotarget.com This activation of autophagy contributes to the anticancer effects of this compound.

Signaling PathwayCancer Type/Cell LineEffect of this compoundKey Molecular Events
PI3K/Akt/mTOR Hepatocellular Carcinoma (HepG2)InhibitionSuppression of Akt phosphorylation, induction of apoptosis
MAPK Various Cancer ModelsInterferenceModulation of pathway activity
AMPK/mTOR NeuroblastomaActivation of AutophagyActivation of AMPK, inhibition of mTOR

Investigation of Synergistic Effects with Conventional Chemotherapeutic Agents

This compound has demonstrated the potential to enhance the efficacy of conventional chemotherapeutic agents, suggesting a synergistic role in cancer treatment. mdpi.comnih.gov

In breast cancer models, the combination of this compound and doxorubicin has been investigated both in vitro and in vivo. mdpi.comnih.gov In vivo studies on breast cancer mice showed that the combination of this compound (50 mg/kg) and doxorubicin (1.5 mg/kg) led to a decrease in tumor growth and size, and induced apoptosis. mdpi.com This combined treatment also suppressed the expression of anti-apoptotic proteins like Bcl-2 and survivin, and downregulated NF-κB and cyclin D1. mdpi.comnih.gov The synergistic effect was mediated through the induction of apoptosis via the mitochondrial pathway. nih.gov A sharp drop in tumor volume, more than a three-fold decrease, was observed with the combined treatment compared to control animals. nih.govresearchgate.net

Furthermore, this compound has shown protective effects when combined with cyclophosphamide in male Wistar rats. mdpi.com In the case of cisplatin-induced renal impairment, combining this compound with cisplatin treatment could be beneficial, with the reno-protective action mediated by the ERK pathway. mdpi.com In in vitro studies with HepG2 hepatocarcinoma cells, this compound (100–400 µM) improved the efficacy of cisplatin (50 µM) in inhibiting MMP-7 gene expression and induced cytotoxicity. mdpi.com

Synergistic effects have also been observed in other cancer types. In human melanoma cells (A375), this compound was found to have a synergistic impact when combined with Decarbonize and Everolimus, as well as Vemurafenib. mdpi.com Additionally, a synergistic effect was seen when this compound (100 µM) was combined with 2-methoxyestradiol (10 µM) in human osteosarcoma cells. mdpi.com In nasopharyngeal cancer cell lines, 200 μM of this compound enhanced cell radiosensitivity both in vitro and in vivo. mdpi.com

Differential Cytotoxicity Profiling in Cancer versus Non-Cancerous Cells

A significant aspect of this compound's potential as an anticancer agent is its selective cytotoxicity towards cancer cells while exhibiting minimal effects on non-cancerous cells. This differential effect is a desirable characteristic for any potential therapeutic agent.

Studies have shown that this compound induces cytotoxicity in MCF-7 human breast cancer cells, while it has no effect on the non-cancerous MCF-10A breast epithelial cell line at the same concentrations. iiarjournals.orgnih.gov Specifically, treatment with 200 μg/ml this compound for 48 hours resulted in a significant increase in cytotoxicity in MCF-7 cells, whereas MCF-10A cells were unaffected. iiarjournals.org The cytotoxicity in MCF-7 cells was associated with a measurable increase in apoptosis. iiarjournals.orgnih.gov

Similarly, in studies on pancreatic cancer, this compound displayed selective toxicity towards MIA PaCa-2 pancreatic cancer cells, while it did not affect the viability of non-tumorigenic human pancreatic ductal epithelial (HPDE) cells. abertay.ac.ukuaeu.ac.ae In fact, in HPDE cells, this compound appeared to have a protective effect. uaeu.ac.ae While this compound and its metabolite hydroxytyrosol (B1673988) were cytotoxic to MIA PaCa-2 cells, they did not exhibit a cytotoxic effect on other pancreatic cancer cell lines like BxPC-3 and CFPAC-1 at doses up to 300 μM. mdpi.com

This differential susceptibility to this compound-induced cell death between cancerous and non-cancerous cell lines suggests a different cellular response in healthy cells, highlighting its potential for targeted cancer therapy with a favorable safety profile. iiarjournals.org

Cell Line TypeCell LineThis compound Effect
Cancerous MCF-7 (Breast Cancer)Induced cytotoxicity and apoptosis
Non-cancerous MCF-10A (Breast Epithelial)No cytotoxic effect
Cancerous MIA PaCa-2 (Pancreatic Cancer)Selective toxicity and apoptosis induction
Non-cancerous HPDE (Pancreatic Ductal Epithelial)No cytotoxic effect, protective effect observed

Neuroprotective Modalities

This compound, a prominent phenolic compound found in olive products, has been the subject of extensive research regarding its neuroprotective potential. In vitro and preclinical studies have elucidated several mechanisms through which this compound may counteract the pathological processes underlying neurodegenerative diseases. These investigations highlight its ability to interfere with abnormal protein aggregation, mitigate oxidative stress, and modulate cellular clearance pathways like autophagy.

A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-β (Aβ) peptides into plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles. benthamscience.comnih.gov this compound and its derivatives have demonstrated a capacity to interfere with these aggregation processes. Studies have shown that this compound can inhibit the self-assembly of Aβ into toxic fibrillar structures. benthamscience.comnih.gov Its aglycone form, in particular, is considered a promising agent for preventing amyloid toxicity by acting as an inhibitor of oligomer nucleation and growth. benthamscience.comnih.gov

Similarly, this compound and its related compounds, this compound aglycone and hydroxytyrosol, have been identified as inhibitors of tau protein aggregation. caldic.com Research has shown that the hydroxytyrosol moiety within these molecules plays a significant role in their anti-aggregation properties. caldic.com In one study, this compound aglycone was found to be a more potent inhibitor of P301L-Tau aggregation than methylene blue, a known tau aggregation inhibitor. caldic.com

Table 1: Effect of this compound and Derivatives on Pathological Protein Aggregation

Compound Target Protein Finding Source
This compound Amyloid-β Interferes with toxic amyloid aggregation. nih.gov
This compound Aglycone Amyloid-β Inhibits oligomer nucleation and growth. benthamscience.comnih.gov
This compound Tau (P301L) Inhibited aggregation by 67% at 10 µM concentration. caldic.com
This compound Aglycone Tau (P301L) Inhibited aggregation by 84% at 10 µM concentration, with an IC50 value of 1.4 µM. caldic.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a critical factor in the pathogenesis of neurodegenerative diseases. oliveoiltimes.commdpi.com Neurons are particularly vulnerable due to their high metabolic rate and lipid-rich membranes. mdpi.com this compound has demonstrated significant antioxidant properties in various neuronal models. nih.gov It can protect neurons against oxidative damage by scavenging free radicals and enhancing the endogenous antioxidant response. nih.govnih.gov

In preclinical studies, pretreatment with this compound has been shown to significantly improve learning and memory while attenuating oxidative damage in rat models. nih.gov Mechanistically, this compound reduces lipid peroxidation and levels of malondialdehyde (MDA) and nitrite. nih.gov Furthermore, it has been observed to increase the activity of key antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, thereby reducing oxidative damage in brain tissues like the substantia nigra. scispace.com In cellular models, this compound protects against hydrogen peroxide-induced neuronal toxicity by increasing glutathione levels and downregulating inducible nitric oxide synthase (iNOS) expression. nih.gov

Table 2: this compound's Impact on Oxidative Stress Markers in Preclinical Models

Model System Stressor Effect of this compound Key Markers Modulated Source
Rat Hippocampus Colchicine Attenuated oxidative damage, improved memory. Decreased MDA and nitrite; Increased catalase and glutathione peroxidase activity. nih.gov
Human Glioblastoma Cells Hydrogen Peroxide (H₂O₂) Protected against neuronal cell loss. Increased glutathione levels; Decreased nitric oxide and iNOS expression. nih.gov
Aged Rat Midbrain Aging Reduced oxidative damage. Decreased lipid peroxidation; Increased superoxide dismutase, catalase, and glutathione peroxidase activity. scispace.com

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, and its impairment is linked to neurodegenerative disorders. oliveoiltimes.comnih.gov this compound and its metabolite, this compound aglycone (OLE), have been shown to induce autophagy, suggesting a mechanism for clearing toxic protein aggregates. nih.govmdpi.comoncotarget.com

Research indicates that OLE triggers autophagy in neuronal cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. nih.govoncotarget.com The activation cascade involves a rapid release of calcium (Ca2+) from sarcoplasmic reticulum stores, which in turn activates Ca2+/calmodulin-dependent protein kinase kinase β (CAMKKβ), leading to the phosphorylation and activation of AMPK. nih.govoncotarget.com Activated AMPK then inhibits mTOR, a key negative regulator of autophagy, thereby initiating the autophagic process. nih.gov This OLE-induced autophagic response has been observed both in vitro in neuroblastoma cells and in vivo in mouse models of Aβ deposition. nih.govoncotarget.com

Table 3: Molecular Mechanisms of this compound-Induced Autophagy

Cell/Animal Model Key Finding Signaling Pathway Implicated Source
Neuroblastoma Cells This compound aglycone triggers autophagy. Ca²⁺-CAMKKβ–AMPK axis nih.govoncotarget.com
TgCRND8 mice (Aβ deposition model) This compound aglycone feeding led to an intense autophagic and lysosomal response. AMPK activation and subsequent mTOR inhibition. nih.gov

Metabolic Regulation in Animal Models

Beyond its neuroprotective effects, this compound has been investigated for its role in metabolic regulation. Animal studies have shown that it can influence adipogenesis, lipid metabolism, and glucose homeostasis, suggesting its potential as a modulator of metabolic health.

Adipogenesis, the process of forming mature fat cells from precursors, is a key target in managing obesity. benthamopenarchives.com this compound has been found to modulate adipocyte differentiation and fat accumulation. benthamopenarchives.com In vitro studies using human mesenchymal stem cells show that this compound inhibits adipogenesis in a dose-dependent manner. benthamopenarchives.com It achieves this by down-regulating the expression of critical adipogenic genes, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid synthase (FAS), and CD36. benthamopenarchives.comnih.gov

In animal models of high-fat diet (HFD)-induced obesity, supplementation with olive leaf extract, rich in this compound, has been shown to reverse the upregulation of adipogenic genes. nih.gov It also modulates signaling pathways involved in adipogenesis, such as WNT10b-mediated signaling. nih.gov Furthermore, oleacein, another secoiridoid related to this compound, has been shown to inhibit lipid accumulation in 3T3-L1 cells and reduce total serum cholesterol in diabetic mice. nih.gov

Table 4: this compound's Effect on Genes Involved in Adipogenesis

Gene Function in Adipogenesis Effect of this compound Source
PPARγ Master regulator of adipocyte differentiation. Down-regulated benthamopenarchives.comnih.gov
C/EBPα Key transcription factor for adipogenesis. Down-regulated nih.gov
FAS Involved in fatty acid synthesis. Down-regulated nih.govnih.gov
LPL (Lipoprotein Lipase) Regulates lipid uptake into adipocytes. Down-regulated benthamopenarchives.com
aP2 (Fatty Acid-Binding Protein 4) Lipid binding protein. Down-regulated benthamopenarchives.com

This compound has demonstrated beneficial effects on glucose homeostasis and insulin sensitivity in various animal models. nih.govresearchgate.net In rats fed a high-fat diet, oral administration of this compound improved glucose intolerance and decreased hyperinsulinemia. nih.govresearchgate.net The underlying mechanism involves the enhancement of insulin signaling pathways in target tissues like the liver and adipose tissue. nih.govresearchgate.net

Studies have shown that this compound can improve insulin sensitivity by modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.gov Treatment with this compound increases the phosphorylation of key proteins in this cascade, including insulin receptor substrate 1 (IRS1) and Akt. nih.gov This enhanced signaling facilitates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, promoting glucose uptake into cells. nih.govnih.gov Additionally, this compound has been found to activate the AMPK pathway in skeletal muscle, which can further contribute to improved glucose uptake and attenuate insulin resistance. nih.gov

Table 5: Impact of this compound on Insulin Signaling in Animal Models

Animal Model Key Outcome Effect on Signaling Proteins Source
High-Fat Diet-Fed Rats Improved glucose intolerance and insulin sensitivity. Increased phosphorylation of IRS1 and Akt; Enhanced expression of GLUT4 in liver and adipose tissue. nih.govresearchgate.net
Male Sprague–Dawley Rats (isolated soleus muscle) Attenuated palmitate-induced insulin resistance. Increased phosphorylation/activation of AMPK and AS160; Improved GLUT4 translocation. nih.gov

Compound Reference Table

Modulation of Digestive Enzyme Activities (e.g., Pepsin, Lipase)

This compound has demonstrated a modulatory role on the activity of key enzymes involved in the digestive process. In vitro studies have revealed that this compound exhibits a dual effect on different classes of digestive enzymes. Specifically, it has been shown to act as an activator for pepsin, an essential protease in the stomach responsible for the initial breakdown of proteins. researchgate.net This stimulation of pepsin's enzymatic activity suggests a potential role for this compound in enhancing protein digestion. researchgate.net

Conversely, this compound has been found to exert an inhibitory effect on other digestive enzymes. researchgate.net Research indicates that it can inhibit the activity of lipase, the primary enzyme responsible for the hydrolysis of dietary fats. researchgate.net This inhibition suggests that this compound may influence lipid metabolism by reducing the breakdown and subsequent absorption of fats. The capacity of this compound to selectively activate certain enzymes while inhibiting others points to a complex interaction with the metabolic pathways of digestion. researchgate.net

Impact on Mitochondrial Function and Energy Metabolism

Preclinical research has identified this compound as a significant modulator of mitochondrial activity and cellular energy metabolism. A key mechanism identified is its role as a novel activator of mitochondrial calcium import. veeva.comunipd.it With age, the transport of calcium into the mitochondria, a critical step for their activation, tends to decrease, compromising skeletal muscle functionality. unipd.itbiorxiv.org this compound has been shown to directly activate the mitochondrial calcium uniporter (MCU), a protein complex responsible for calcium uptake into the mitochondria, thereby enhancing energy production. unipd.itbiorxiv.org

This potentiation of mitochondrial calcium uptake leads to a cascade of effects that boost energy metabolism. It results in the decreased phosphorylation of the enzyme pyruvate dehydrogenase (PDH), which corresponds to its activation. veeva.combiorxiv.org PDH is a rate-limiting enzyme for mitochondrial oxidation. veeva.com The activation of this pathway increases mitochondrial oxygen consumption, ultimately leading to improved energy output and potential decreases in muscle fatigue. veeva.com Furthermore, this compound is implicated in the regulation of the AMPK/SIRT1/mTOR pathway, which allows it to modulate autophagy and mitophagy (the selective removal of damaged mitochondria), thereby maintaining metabolic homeostasis. nih.gov In aged mice, supplementation with olive leaf extract rich in this compound restored mitochondrial activity and improved physical endurance, suggesting it can counter age-related decline in muscle function by targeting mitochondrial bioenergetics. nmn.com

Antimicrobial and Antiviral Activity in Preclinical Settings

Characterization of Antibacterial Spectrum and Mechanisms of Action

This compound exhibits strong, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Its efficacy has been demonstrated against a range of human pathogens, including those responsible for intestinal and respiratory tract infections. researchgate.net

The proposed mechanism of antibacterial action is linked to its phenolic structure, particularly the ortho-diphenolic system. nih.govnih.gov It is believed that these structures damage the bacterial cell by denaturing proteins and affecting the permeability of the cell membrane. researchgate.net This disruption can lead to the leakage of essential cytoplasmic components and ultimately, bacterial death. mdpi.com Another proposed mechanism involves the disruption of cell peptidoglycans, which are crucial for the structural integrity of the bacterial cell wall. nih.gov

Below is a summary of the antibacterial activity of this compound and olive leaf extracts against various pathogenic bacteria from preclinical studies.

Bacterial StrainTypeFindingSource
Staphylococcus aureusGram-positiveSensitive; high potential for inhibition observed. researchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positiveSensitive to commercial olive leaf extracts rich in this compound. nih.gov
Escherichia coliGram-negativeSensitive; growth completely inhibited by phenolic compounds including this compound. nih.govresearchgate.net
Klebsiella pneumoniaeGram-negativeSensitive; development completely inhibited. nih.govresearchgate.net
Campylobacter jejuniGram-negativeSensitive to commercial olive leaf extracts. nih.gov
Helicobacter pyloriGram-negativeSensitive to commercial olive leaf extracts. nih.gov
Listeria monocytogenesGram-positiveSensitive; pure this compound inhibited growth at 25 mg/ml. nih.gov
Salmonella enteritidisGram-negativeSensitive; growth inhibited by 36% at a concentration of 25 mg/ml. nih.gov
Pseudomonas aeruginosaGram-negativeFound to be effective against this isolate.

In Silico and In Vitro Antiviral Efficacy against Viral Targets (e.g., SARS-CoV-2 Proteases)

This compound has been investigated for its potential antiviral properties, with a particular focus on SARS-CoV-2, the virus responsible for COVID-19. In silico molecular docking studies have explored the binding affinity of this compound to various key viral proteins that are essential for the virus's replication and entry into host cells. mdpi.com

These computational models predict that this compound can bind to and potentially inhibit several critical SARS-CoV-2 targets, including proteases like the main protease (Mpro or 3CLpro) and papain-like protease (PLpro), as well as the RNA-dependent RNA polymerase (RdRp), which is vital for viral genome replication. mdpi.comnih.govplos.org The binding affinity is measured by a docking score (in kcal/mol), where a more negative value indicates a stronger potential interaction.

In addition to computational studies, in vitro assays have been conducted. A standardized olive leaf extract (SOLE) containing 20% this compound demonstrated moderate antiviral activity against SARS-CoV-2, with a half-maximal inhibitory concentration (IC50) of 118.3 µg/mL. nih.govnih.gov

The table below summarizes the findings from in silico docking studies of this compound against various SARS-CoV-2 viral targets.

Viral TargetTarget FunctionDocking Score (kcal/mol)Source
Main Protease (Mpro/3CLpro)Viral Replication (Protease)-16.6 nih.govplos.org
RNA-dependent RNA polymerase (RdRp)Viral Replication (Polymerase)-18.6 nih.govplos.org
5rmm(Target not specified in source)-15 nih.govplos.org

Biotechnological Research and Applied Perspectives of Oleuropein

Advancements in Bioavailability Enhancement Strategies for Research Applications

Improving the bioavailability of oleuropein is a significant area of research due to its susceptibility to hydrolysis and poorly defined pharmacokinetic profile mdpi.comnih.govresearchgate.netresearchgate.net. Various strategies are being investigated to overcome these limitations and maximize its therapeutic benefits mdpi.comnih.govresearchgate.net.

Nano-Delivery Systems (e.g., Liposomal and Nanoparticle Encapsulation)

Nano-delivery systems have emerged as a promising solution to enhance the bioavailability and stability of this compound mdpi.comnih.govresearchgate.nettandfonline.com. These systems can improve solubility, protect against degradation, and provide controlled or targeted release mdpi.comtandfonline.com.

Vesicular nanoparticles, such as liposomes, niosomes, transfersomes, ufasomes, and hybrid exosomes, are being explored for this compound encapsulation mdpi.com. Liposomes, composed of phospholipid bilayers, are a common type of nanovesicular system used for this purpose mdpi.com. Studies have investigated the encapsulation of this compound within liposomes using methods like thin-film hydration mdpi.com. For instance, encapsulating an this compound-cyclodextrin complex within conventional liposomes resulted in a formulation with a particle size of 235.5 nm and an encapsulation efficiency of 80.77% mdpi.com. Liposomal encapsulation of olive leaf extract, rich in this compound, has shown encapsulation efficiency of 34% using soy phosphatidylcholine liposomes and demonstrated delayed degradation in acidic conditions researchgate.netuni-lj.si.

Nanoparticles, including polymeric and lipidic nanoparticles, are also utilized to enhance this compound delivery mdpi.comtandfonline.com. Encapsulation in chitosan (B1678972) nanoparticles, prepared via the ionotropic gelation method, has been reported to potentiate this compound's protective activities against gastric ulcers mdpi.comresearchgate.net. These nanoparticles exhibited a particle size of 174.3 nm, a surface charge of +11.2 mV, and an encapsulation efficiency of 92.81% mdpi.comresearchgate.net. The release pattern from these nanoparticles was observed to be biphasic, with an initial rapid release followed by a sustained release mdpi.com. Nanostructured lipid carriers (NLCs), composed of a mixture of solid and liquid lipids, have also been proposed for this compound encapsulation to improve its antioxidant efficacy and bioavailability tandfonline.comresearchgate.netnih.gov. Optimized this compound-loaded NLCs have shown a mean size of 150 nm, a zeta potential of -21 mV, and an encapsulation efficiency of 99.12%, demonstrating a sustained release profile researchgate.netnih.gov. Mesoporous Silica Nanoparticles (MSNs), including those integrated with ZnO and gold ions, are being investigated as delivery systems for this compound, showing potential in enhancing its anti-cancer effects in drug-resistant cells dovepress.com.

Research findings on this compound encapsulation in various nano-delivery systems demonstrate promising results in terms of particle size, surface charge, and encapsulation efficiency, as summarized in the table below:

Nano-Delivery SystemParticle Size (nm)Surface Charge (mV)Encapsulation Efficiency (%)Key FindingSource
Chitosan Nanoparticles174.3+11.292.81Potentiated protective activities against gastric ulcers. mdpi.comresearchgate.net
Conventional Liposomes (with this compound-Cyclodextrin)235.5Not specified80.77High physical stability. mdpi.com
Soy Phosphatidylcholine Liposomes (Olive Leaf Extract)405 ± 4Not specified34Delayed this compound degradation in acidic conditions. researchgate.netuni-lj.si
Nanostructured Lipid Carriers150-2199.12Sustained release and improved antioxidant efficacy. researchgate.netnih.gov
Poly(lactic acid) Nanoparticles (Olive Leaf Extract)91.885 ± 1.621Not specifiedNot specifiedEnhanced stability in cosmetic formulations. researchgate.net

Investigation of Synergistic Bioactivity Profiles with Co-occurring Phytocompounds

Olive leaf extracts contain a complex mixture of bioactive compounds, including this compound, hydroxytyrosol (B1673988), verbascoside, and ligstroside, among others eolss.netottokemi.comresearchgate.netacs.orgfrontiersin.org. Research suggests that the beneficial properties of olive leaf extracts may be attributed to the synergistic action of these various phytochemicals eolss.netmdpi.comresearchgate.netacs.org.

This compound is often the most abundant phenolic compound in olive leaf extract, and its biological activities can be enhanced by the presence of other co-occurring compounds eolss.netresearchgate.netfrontiersin.org. Hydroxytyrosol, a metabolite of this compound, is another significant phenolic compound known for its strong antioxidant activity eolss.netmdpi.comnih.gov. Studies indicate that hydroxytyrosol and this compound, along with their derivatives, are considered the most active ingredients in olive leaf extracts and are associated with remarkable beneficial effects eolss.net.

Bioengineering Approaches for this compound and Derivative Production

Bioengineering approaches are being explored for the sustainable production of this compound and its derivatives, particularly this compound aglycone (OLA). OLA is a significant derivative with various therapeutic applications frontiersin.org.

One approach involves the use of integrated membrane processes, such as the combination of a membrane bioreactor (MBR) and membrane emulsification (ME), to produce OLA from this compound extracted from olive leaves frontiersin.orgacs.orgnih.govresearchgate.net. This method utilizes enzymatic hydrolysis of this compound to produce OLA frontiersin.orgnih.gov. Studies have demonstrated the successful production of OLA using this integrated system, achieving high conversion rates of this compound and efficient extraction of OLA acs.orgnih.gov. For instance, an integrated membrane process achieved an this compound conversion of about 93% and OLA extraction efficiency of approximately 90% nih.gov. This approach offers a sustainable and continuous process for the production and formulation of this compound derivatives acs.org.

Research on the enzymatic production of this compound aglycone in an enzyme membrane reactor (E-MBR) has investigated the effect of enzyme concentration on conversion rates researchgate.net. A study showed that using an initial enzyme concentration of 1 mg/mL achieved the highest this compound conversion in a shorter time (after 6 hours) researchgate.net.

Integration of this compound into Advanced Biomaterials for Research

The integration of this compound into advanced biomaterials is an emerging area of research, leveraging its bioactive properties for various applications. While direct examples of this compound integration into advanced biomaterials specifically for research purposes within the search results are limited, the application of nano-delivery systems, which are a form of biomaterial, for this compound encapsulation highlights this potential mdpi.comresearchgate.nettandfonline.com.

The encapsulation of this compound in nanoparticles, such as poly(lactic acid) (PLA) nanoparticles, for incorporation into cosmetic formulations demonstrates the use of biomaterials to enhance the stability and properties of this compound-rich extracts researchgate.net. These nanoparticles were characterized for size, morphology, and encapsulation efficiency, and their integration into a cream formulation showed improved stability researchgate.net.

The development of this compound-loaded nanocarriers, including liposomes and nanostructured lipid carriers, can be considered a form of integrating this compound into advanced lipid-based biomaterials for targeted delivery and improved efficacy in research settings mdpi.comuni-lj.siresearchgate.netnih.gov. These biomaterials provide a matrix for encapsulating and protecting this compound, facilitating its controlled release and enhancing its interaction with biological systems mdpi.comresearchgate.netnih.gov.

Further research is needed to explore the integration of this compound into a wider range of advanced biomaterials for diverse research applications, potentially in areas such as tissue engineering, drug delivery systems beyond basic encapsulation, and biosensing.

Future Research Directions and Emerging Frontiers

Deepening Understanding of Intermolecular Interactions and Biological Networks

A key area for future research involves gaining a more comprehensive understanding of the cellular networks implicated in the diverse protective effects of oleuropein nih.gov. Network-based bioinformatics approaches are being employed to evaluate this compound's targets within human genomes and proteomes, identify interacting genes, and predict modulated pathways researchgate.net. Studies have utilized databases like ChEBI, DIGEP-Pred, GeneCards, STRING, and KEGG enrichment to construct protein-protein interaction (PPI) networks and molecular targeting pathway networks researchgate.net.

Initial bioinformatics analyses have identified genes coding for proteins such as PTGS2, SOD1, and VCAM1 as being affected by this compound researchgate.net. Furthermore, multiple pathways, including the TNF signaling pathway, prostate cancer pathway, microRNAs in cancer, endocrine resistance, proteoglycans in cancer, and the IL-17 signaling pathway, have been determined to be regulated by this compound researchgate.net. These findings suggest that this compound exhibits pharmacological activity as a cholesterol antagonist, anti-inflammatory agent, and hepatoprotective compound researchgate.net. Future research will likely expand on these network-based studies to provide a more detailed map of this compound's influence on biological pathways.

The interaction of this compound with specific proteins is also an area of ongoing investigation. Molecular docking studies, for instance, have been used to explore the binding of this compound to targets like the outer membrane lectin of Vancomycin-resistant Enterococcus faecium (VREfm), suggesting a potential mechanism for modifying bacterial resistance nih.gov. These studies indicate that this compound can interact with the active site of such proteins through hydrogen bonding and van der Waals interactions nih.gov.

Understanding the intricate interplay between this compound and cellular processes like autophagy is also a subject of future research, particularly in the context of diseases like malaria, where this compound-induced autophagy might influence parasite survival frontiersin.org. Research suggests that this compound may regulate antigen-induced cell death through pathways like CD40 and PI3K-Akt1 signaling cascades frontiersin.org.

Development of Advanced Formulation Strategies for Enhanced Research Efficacy

Addressing the pharmacokinetic challenges of this compound, such as its susceptibility to hydrolysis and poor bioavailability, is a critical aspect of future research aimed at enhancing its efficacy in research settings and potential clinical applications mdpi.com. Advanced formulation strategies, particularly utilizing nanocarriers, are being explored to improve this compound's absorption, enhance its stability, and enable sustained and targeted release mdpi.com.

Nanoparticle formulations are anticipated to directly impact this compound's therapeutic activity by overcoming delivery challenges mdpi.com. Various nanocarriers are being investigated, including liposomes and nanoparticles mdpi.commdpi.com. Studies have explored the encapsulation of this compound in conventional-type liposomes using methods like thin-film hydration, achieving high encapsulation efficiency and physical stability mdpi.com. This compound has also been encapsulated in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes, demonstrating strong interaction with phospholipid headgroups semanticscholar.org.

Microemulsions represent another formulation approach. An this compound O/W microemulsion formulated with oleic acid, tween 20, and ethanol (B145695) showed significantly enhanced anti-proliferative effects against colon cancer cells compared to this compound alone, attributed to improved cellular uptake due to the small particle size mdpi.com.

Furthermore, integrated membrane processes are being developed for the production and formulation of this compound aglycone (OLA), a metabolite of this compound with potential therapeutic properties researchgate.net. These processes combine biocatalytic membrane reactors and membrane emulsification to encapsulate OLA in matrices like solid-lipid particles (SLPs) or Polyvinyl alcohol (PVA) particles, demonstrating high encapsulation efficiencies researchgate.net. These advanced formulations aim to protect this compound and its metabolites, control their release, and improve their delivery to target sites for enhanced research efficacy.

Identification of Novel Molecular Targets for Therapeutic Intervention

Future research is focused on identifying novel molecular targets through which this compound exerts its diverse biological effects, paving the way for potential therapeutic interventions ffhdj.comcambridge.org. While some pathways like Wnt/β-Catenin, PI3K/Akt, and NF-κB have been implicated in this compound's anticancer effects, further exploration of its molecular mechanisms is needed ffhdj.com.

Bioinformatics studies are contributing to the prediction of molecular targets of olive oil components, including this compound, by analyzing pharmacokinetics, target prediction, and gene networks ocl-journal.org. Although the cited study primarily focused on other olive oil constituents, the methodology highlights the potential for identifying novel targets for this compound through computational approaches ocl-journal.org.

Research into this compound's impact on specific diseases, such as colorectal cancer, has indicated the involvement of several biological receptors in its action tandfonline.com. This compound has been shown to suppress the proliferation of colorectal cancer cells by preventing DNA generation and protein expression and by stimulating p53-dependent apoptosis cambridge.orgtandfonline.com. It also inhibits glycolysis in cancer cells, offering an alternative approach to target cancer cell metabolism cambridge.org.

The potential of this compound and its metabolite hydroxytyrosol (B1673988) in treating neuroblastoma is also being explored, with research highlighting their antioxidant properties, induction of apoptosis and cell cycle arrest, and potential to reduce side effects of conventional treatments researchgate.net. Future in vivo studies are needed to further explore these effects and identify specific molecular targets involved researchgate.net.

The ability of this compound to interact with and potentially inhibit specific enzymes or proteins, as suggested by molecular docking studies with bacterial lectins, points towards the identification of novel targets in infectious diseases nih.gov. Further chemical studies are also necessary to correlate the molecular structures of iridoid glycosides, including this compound, with their biological activities and potential targets pnas.org.

Exploration of Complex Synergistic Biological Effects

Exploring the complex synergistic biological effects of this compound, both with other compounds found in olive extracts and with conventional therapeutic agents, is a significant area for future research mdpi.com. Olive leaf extract contains various bioactive compounds, including hydroxytyrosol, luteolin, apigenin, and verbascoside, which are believed to contribute to synergistic therapeutic efficacy mdpi.com.

Research suggests that the synergistic effects of compounds within olive extracts might be stronger than their individual actions researchgate.net. For instance, combining this compound with temozolomide, a standard therapy for glioblastoma, in polylactic acid nanofibers induced additive effects, leading to greater reduction in tumor growth and invasion, and increased apoptosis induction in a 3D glioblastoma spheroid model mdpi.com.

This compound has also shown good synergistic effects when combined with anticancer agents in the context of colorectal cancer tandfonline.com. Further mechanistic studies are needed to clarify the precise mechanisms underlying these synergistic interactions researchgate.net.

The exploration of synergistic effects extends to combining this compound with other natural compounds or pharmaceutical drugs to enhance therapeutic outcomes and potentially reduce the required dosage of conventional drugs. This requires detailed investigation into the molecular pathways influenced by each compound individually and in combination to understand the basis of the synergistic effects. Future research should focus on well-designed studies to validate these synergistic potentials and elucidate the underlying mechanisms.

Q & A

Q. What guidelines ensure reproducibility in this compound research, particularly in phytochemical standardization?

  • Methodological Answer : Follow ISO 17025 for HPLC validation:
  • Column : ODS C18 with methanol-water (45:55) mobile phase .
  • Calibration curves : Linear range 0.1–100 µg/mL (R² >0.99) .
  • Inter-laboratory validation : Share raw chromatograms and spectra via repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.